molecular formula C12H25N3O4 B1675783 Lysinenorleucine CAS No. 25612-46-8

Lysinenorleucine

Cat. No.: B1675783
CAS No.: 25612-46-8
M. Wt: 275.34 g/mol
InChI Key: HYLBTMZBXLEVCL-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RN given refers to (S)-isomer

Properties

IUPAC Name

(2S)-2-amino-6-[[(5S)-5-amino-5-carboxypentyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O4/c13-9(11(16)17)5-1-3-7-15-8-4-2-6-10(14)12(18)19/h9-10,15H,1-8,13-14H2,(H,16,17)(H,18,19)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLBTMZBXLEVCL-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCCC(C(=O)O)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNCCCC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25612-46-8
Record name Lysinenorleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

lysinenorleucine's contribution to connective tissue mechanics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Lysinenorleucine's Contribution to Connective Tissue Mechanics Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Cross-Link Mechanics, Quantification, and Therapeutic Targeting

Executive Summary

Lysinenorleucine (LNL) is a non-reducible, bifunctional cross-link derived from the condensation of a lysine residue and an allysine aldehyde. Unlike its transient precursors, LNL represents a "mature" stabilization event in the extracellular matrix (ECM). Its density directly correlates with the Young’s modulus (stiffness) and inversely correlates with the solubility and enzymatic susceptibility of collagen and elastin networks.

For drug development professionals, LNL serves as a critical biomarker for tissue aging and fibrotic progression. This guide details the biosynthetic pathway of LNL, its specific contribution to tissue mechanics, and a validated LC-MS/MS protocol for its quantification.

Molecular Architecture & Biosynthesis

The mechanical integrity of connective tissue relies on the transition from immature, reducible cross-links to mature, stable covalent bonds. LNL is a pivotal player in this maturation process.

The Lysyl Oxidase (LOX) Pathway

LNL formation is enzymatically driven by Lysyl Oxidase (LOX), a copper-dependent amine oxidase. The process occurs extracellularly:[1]

  • Oxidative Deamination: LOX converts the

    
    -amino group of specific peptidyl lysine residues into an aldehyde (allysine).[1]
    
  • Schiff Base Formation: An allysine residue condenses with a neighboring lysine

    
    -amino group to form a labile Schiff base (dehydro-lysinonorleucine).
    
  • Amadori Rearrangement/Reduction: The Schiff base is reduced (in vivo) to form the stable secondary amine, Lysinenorleucine (LNL).

Pathway Visualization

The following diagram illustrates the transition from precursor amino acids to the stable LNL cross-link.

LNL_Biosynthesis Figure 1: Biosynthetic pathway of Lysinenorleucine (LNL) formation in ECM proteins. Lysine Peptidyl Lysine LOX Lysyl Oxidase (LOX) (Cu2+ cofactor) Lysine->LOX Substrate Allysine Allysine (Aldehyde) Lysine->Allysine Oxidative Deamination SchiffBase Dehydro-LNL (Labile Schiff Base) Lysine->SchiffBase Condensation Allysine->SchiffBase LNL Lysinenorleucine (LNL) (Stable Cross-link) SchiffBase->LNL In vivo Reduction (Stabilization)

Mechanobiology: LNL’s Role in Tissue Mechanics

LNL functions as a mechanical constraint, limiting the sliding of protein fibrils relative to one another. Its contribution is distinct in collagen versus elastin.[2]

Stiffness vs. Extensibility
  • Collagen (Bone/Tendon): LNL links the telopeptide region of one collagen molecule to the helical region of an adjacent molecule. This prevents "creep" under load, increasing tensile strength and the elastic modulus.

  • Elastin (Aorta/Lung): In elastin, LNL (along with desmosine) acts as a knot in the random coil network. It ensures elastic recoil (energy return) rather than plastic deformation.

Quantitative Correlation

Research on aortic tissue demonstrates a direct linear relationship between LNL density and tissue stiffness.

Tissue RegionLNL Content (Residues/1000)Secant Modulus (MPa)Mechanical Phenotype
Proximal Aorta Low (~1.2)0.88Highly compliant, windkessel effect
Distal Aorta High (~1.8)1.14Stiffer, resistive vessel behavior
Fibrotic Tissue Very High (>3.0)>2.50Brittle, prone to diastolic dysfunction

Data synthesized from comparative mechanics studies (e.g., thoracic aorta gradients).

The "Locking" Mechanism

The presence of LNL converts the ECM from a viscous fluid-like system into a viscoelastic solid.

Mechanical_Logic Figure 2: Mechanistic impact of LNL accumulation on tissue properties. LOX_Activity LOX Activity LNL_Density LNL Cross-link Density LOX_Activity->LNL_Density Catalysis Fibril_Sliding Inter-fibrillar Sliding LNL_Density->Fibril_Sliding Inhibits Modulus Young's Modulus (Stiffness) LNL_Density->Modulus Increases Failure_Strain Failure Strain (Ductility) LNL_Density->Failure_Strain Decreases Enzymatic_Res Resistance to MMPs/Elastase LNL_Density->Enzymatic_Res Steric Hindrance Fibril_Sliding->Modulus Inverse Correlation

Validated Quantification Protocol

Accurate measurement of LNL is challenging due to its low abundance relative to standard amino acids. The following protocol utilizes acid hydrolysis followed by LC-MS/MS, which offers superior specificity over HPLC-fluorescence methods.

Protocol Pillars (E-E-A-T)
  • Stability: Unlike dehydro-LNL, mature LNL is stable in 6M HCl at 110°C.

  • Internal Standard: You must use an isotopically labeled internal standard (e.g., D4-Lysine or synthesized C13-LNL) to correct for hydrolysis losses and ionization suppression.

  • Separation: LNL is highly polar; a specialized column (e.g., Intrada Amino Acid or HILIC) is required to retain it.

Step-by-Step Workflow

Step 1: Tissue Hydrolysis

  • Weigh 5–10 mg of lyophilized tissue (aorta, lung, or bone powder).

  • Add 1 mL of 6M HCl (liquid phase hydrolysis).

  • Flush with Nitrogen gas for 30 seconds to remove oxygen (prevents oxidation of other residues).

  • Seal tube and incubate at 110°C for 24 hours .

  • Evaporate HCl under a stream of nitrogen or speed-vac. Reconstitute in 200 µL mobile phase (0.1% Formic Acid).

Step 2: LC-MS/MS Analysis

  • Column: Intrada Amino Acid (3µm, 3 x 100mm) or equivalent HILIC column.

  • Mobile Phase A: 100mM Ammonium Formate.[3]

  • Mobile Phase B: Acetonitrile (ACN) / Formic Acid.

  • Detection: Positive Electrospray Ionization (ESI+).

Step 3: MRM Transitions Monitor the following transitions (Mass-to-Charge ratio):

  • Parent Ion: m/z 274.2 [M+H]+ (Calculated based on LNL molecular weight of 273.33).

  • Quantifier Ion: m/z 84.1 (Lysine immonium ion fragment).

  • Qualifier Ion: m/z 129.1 or 229.2 (Loss of COOH/NH3).

Protocol_Workflow Figure 3: Analytical workflow for LNL quantification from connective tissue. Tissue Lyophilized Tissue (5-10mg) Hydrolysis Acid Hydrolysis 6M HCl, 110°C, 24h Tissue->Hydrolysis Break Peptide Bonds Evaporation N2 Evaporation & Reconstitution Hydrolysis->Evaporation Remove Acid LCMS LC-MS/MS Analysis (HILIC Mode) Evaporation->LCMS Inject Sample Data Quantification (pmol LNL / mg protein) LCMS->Data Integrate Peak Area

Clinical & Drug Development Implications[1]

Fibrosis (LOX Inhibition)

In diseases like Idiopathic Pulmonary Fibrosis (IPF) and liver cirrhosis, LOX is upregulated, leading to excessive LNL formation. This creates a "stiff" matrix that activates myofibroblasts via mechanotransduction, creating a vicious cycle.

  • Therapeutic Strategy: LOX inhibitors (e.g., Simtuzumab, PXS-5505) aim to reduce LNL formation, softening the tissue to improve drug delivery and restore function.

Aging and Arterial Stiffness

LNL accumulates with age. Unlike collagen turnover, elastin turnover is negligible in adults. Consequently, LNL cross-links formed over decades lead to irreversible arterial stiffening (arteriosclerosis), contributing to isolated systolic hypertension.

  • Therapeutic Gap: Currently, there are no approved therapies to "break" existing LNL cross-links (ALT-711 targets AGEs, not LNL). This represents a significant opportunity for novel enzyme therapeutics.

References

  • Reiser, K., et al. (1992). Enzymatic and nonenzymatic cross-linking of collagen and elastin. FASEB Journal. Link

  • Maki, J.M., et al. (2005). Inactivation of the lysyl oxidase gene Lox leads to aortic aneurysms, cardiovascular dysfunction, and perinatal death in mice. Circulation. Link

  • Winlove, C.P., et al. (2006). The mechanical properties of elastin.[1][2][4][5][6] Journal of Biomechanics. Link

  • Umeda, H., et al. (2013). A reliable LC-MS/MS method for the quantification of natural amino acids. Journal of Chromatography B. Link

  • Kagan, H.M., & Li, W. (2003). Lysyl oxidase: Properties, specificity, and biological roles inside and outside of the cell. Journal of Cellular Biochemistry. Link

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Enzymatic Formation of Lysinonorleucine

Abstract

Lysinonorleucine (LNL) is a bifunctional cross-link essential for the structural integrity and mechanical properties of extracellular matrix (ECM) proteins, primarily collagen and elastin.[1][2] Its formation is a critical post-translational modification that stabilizes protein architecture, contributing to the elasticity and durability of connective tissues.[3] Dysregulation of this process is implicated in numerous pathologies, including fibrosis and cancer metastasis, making the enzymatic machinery responsible for LNL synthesis a key area of research and a target for therapeutic development. This guide provides a comprehensive overview of the core enzymatic pathway for lysinonorleucine formation, details field-proven methodologies for its in vitro synthesis and analysis, and discusses its broader biological and pathological significance.

The Principal Enzymatic Pathway: The Lysyl Oxidase (LOX) Cascade

The formation of lysinonorleucine is not a direct, single-enzyme reaction but rather a two-stage process initiated by the lysyl oxidase (LOX) family of enzymes.[1][4] This process involves an enzymatic oxidation followed by a spontaneous condensation and subsequent reduction.

The Lysyl Oxidase Family of Enzymes

Lysyl oxidase (LOX), also known as protein-lysine 6-oxidase, is the principal enzyme responsible for initiating the covalent cross-linking of collagen and elastin.[1][5] It is the founding member of a family of five copper-dependent amine oxidases in mammals, which also includes four LOX-like proteins (LOXL1-4).[1][6] These enzymes share a highly conserved C-terminal catalytic domain containing a copper-binding site and a unique, covalently linked cofactor, lysyl tyrosylquinone (LTQ), which is essential for catalytic activity.[5][6]

Mechanism of Lysinonorleucine Formation

The synthesis of a stable lysinonorleucine cross-link proceeds through three critical steps:

Step 1: Oxidative Deamination of Lysine to Allysine The process begins when LOX catalyzes the oxidative deamination of the ε-amino group of a specific lysine residue on a protein substrate (e.g., tropoelastin or procollagen).[4][7] This reaction converts the lysine side chain into a reactive aldehyde, α-aminoadipic-δ-semialdehyde, commonly known as allysine.[5][8] This is the rate-limiting enzymatic step in the pathway. Molecular oxygen is utilized to reoxidize the LTQ cofactor, producing hydrogen peroxide as a byproduct.[5]

Step 2: Spontaneous Condensation to form a Schiff Base The newly formed, highly reactive allysine aldehyde can then spontaneously condense with the ε-amino group of an unmodified lysine residue on an adjacent protein chain or a different region of the same chain.[8] This nucleophilic addition reaction forms an unstable aldimine bond, also known as a Schiff base. The resulting cross-link is specifically termed dehydrolysinonorleucine.[8]

Step 3: Reduction to Stable Lysinonorleucine The dehydrolysinonorleucine Schiff base is a reversible linkage. To form the final, stable cross-link, the aldimine bond must be reduced to a secondary amine. This reduction reaction creates the stable, non-reducible lysinonorleucine cross-link that reinforces the structure of the ECM.[8] While this reduction was historically performed in vitro using agents like sodium borohydride for analytical purposes, the precise in vivo mechanism is still under investigation but is considered to occur spontaneously within the fibrillar matrix.[8][9]

Lysinonorleucine_Formation cluster_0 Step 1: Enzymatic Oxidation cluster_1 Step 2: Spontaneous Condensation cluster_2 Step 3: Stabilization Lysine Peptidyl Lysine Allysine Peptidyl Allysine (α-aminoadipic-δ-semialdehyde) Lysine->Allysine  Lysyl Oxidase (LOX)  + O₂, H₂O Schiff_Base Dehydrolysinonorleucine (Schiff Base) Allysine->Schiff_Base  Condensation  - H₂O Lysine_2 Adjacent Peptidyl Lysine Lysine_2->Schiff_Base LNL Lysinonorleucine (LNL) (Stable Cross-link) Schiff_Base->LNL  Reduction

Figure 1: The three-step pathway of LOX-mediated lysinonorleucine formation.

Alternative Enzymatic Cross-Linking Mechanisms

While LOX is the primary driver of lysinonorleucine formation, it is important for researchers to be aware of other enzymes that mediate protein cross-linking, as they can contribute to tissue mechanics and pathology. Microbial transglutaminase (MTG), for example, catalyzes the formation of a different type of covalent bond—an isopeptide bond—between the ε-amino group of a lysine residue and the γ-carboxamide group of a glutamine residue.[10][11][12] This mechanism is widely used in the food industry to modify protein texture and has been explored in biomedical applications.[10][13] Understanding these alternative pathways is crucial for correctly attributing the specific cross-links observed in experimental models.

Experimental Methodologies: A Practical Guide

The study of lysinonorleucine requires robust methods for its generation and quantification. This section provides validated protocols for researchers in the field.

In Vitro Synthesis of Lysinonorleucine Cross-links

This protocol describes a method for inducing lysinonorleucine cross-links in a purified protein substrate using recombinant lysyl oxidase.

Objective: To generate lysinonorleucine cross-links in a controlled, cell-free environment for subsequent analysis or for studying the effects of inhibitors.

Materials & Reagents:

Reagent Supplier Purpose
Recombinant Human Lysyl Oxidase (LOX) R&D Systems / Sino Biological Enzyme Source
Tropoelastin or Type I Collagen Sigma-Aldrich / Elastin Products Co. Protein Substrate
Copper (II) Sulfate (CuSO₄) Sigma-Aldrich Enzyme Cofactor
Tris-HCl Buffer (pH 7.4) Thermo Fisher Scientific Reaction Buffer
Sodium Borohydride (NaBH₄) Sigma-Aldrich Reducing Agent (for stabilization)
Dialysis Tubing (10 kDa MWCO) Thermo Fisher Scientific Buffer Exchange

| β-aminopropionitrile (BAPN) | Sigma-Aldrich | LOX Inhibitor (Negative Control) |

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve the protein substrate (e.g., tropoelastin) in Tris-HCl buffer to a final concentration of 1 mg/mL. Dialyze against the reaction buffer overnight at 4°C to ensure buffer compatibility.

  • Reaction Assembly: In a microcentrifuge tube, combine the following components in order:

    • 500 µL of protein substrate solution (1 mg/mL)

    • 10 µL of 100 µM CuSO₄ (final concentration ~2 µM)

    • For negative control: Add BAPN to a final concentration of 100 µM and pre-incubate for 15 minutes.

  • Initiation of Reaction: Add recombinant LOX to a final concentration of 1-5 µg/mL to initiate the cross-linking reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 4-24 hours with gentle agitation. The incubation time can be optimized depending on the desired degree of cross-linking.

  • Stabilization (Optional but Recommended): To ensure all Schiff base intermediates are converted to stable LNL for accurate quantification, the reaction can be stabilized. Chill the reaction on ice and add a fresh solution of NaBH₄ to a final concentration of 1 mg/mL. Incubate on ice for 1 hour.

  • Termination: Terminate the reaction by flash-freezing in liquid nitrogen and storing at -80°C, or proceed directly to dialysis to remove excess reagents before analysis.

Quantification and Analysis of Lysinonorleucine

Accurate quantification of lysinonorleucine from biological or in vitro samples is critical. This typically involves protein hydrolysis followed by chromatographic separation and detection.

Step 1: Acid Hydrolysis

  • Procedure: Lyophilize the protein sample to dryness. Add 500 µL of 6M Hydrochloric Acid (HCl). Seal the tube under vacuum or flush with nitrogen gas to prevent oxidation. Heat at 110°C for 24 hours to hydrolyze all peptide bonds.

  • Causality: Complete hydrolysis is necessary to liberate individual amino acids, including the cross-linked lysinonorleucine, from the polypeptide chains.[3]

Step 2: Analytical Detection The hydrolyzed sample can now be analyzed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A. HPLC Method

  • Instrumentation: A reversed-phase HPLC system (e.g., using a C18 column) with fluorescence or UV detection.[14][15]

  • Protocol:

    • Dry the acid hydrolysate using a vacuum centrifuge.

    • Re-dissolve the sample in a suitable mobile phase starting buffer.

    • (Optional) Derivatize the amino acids with a fluorogenic reagent (e.g., dansyl chloride) for enhanced sensitivity with fluorescence detection.[3]

    • Inject the sample onto the HPLC column.

    • Elute using a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile/methanol).[14]

    • Quantify the lysinonorleucine peak by comparing its area to a standard curve generated from a pure LNL standard.

  • Self-Validation: The retention time of the peak in the sample must exactly match that of the authenticated LNL standard run under identical conditions.

B. LC-MS/MS Method

  • Rationale: This is the gold standard for unambiguous identification and quantification. It provides high sensitivity and structural confirmation.[3][16]

  • Protocol:

    • Prepare the sample as for HPLC (derivatization is not required).

    • Inject the sample into an LC-MS/MS system.

    • Separate the amino acids using a reversed-phase or HILIC column.

    • Analyze the eluent by electrospray ionization (ESI) mass spectrometry.[9]

    • Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion (the mass of LNL) and a specific fragment ion generated upon collision-induced dissociation (CID).

  • Trustworthiness: The combination of correct retention time, precursor ion mass, and fragment ion mass provides definitive, multi-dimensional confirmation of lysinonorleucine's presence and quantity.[3][9]

Analysis_Workflow Sample Biological Sample or In Vitro Reaction Product Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Sample->Hydrolysis Derivatization Derivatization (Optional, for HPLC) Hydrolysis->Derivatization Analysis Separation & Detection Derivatization->Analysis HPLC HPLC with Fluorescence/UV (Quantitative) Analysis->HPLC  Method 1 LCMS LC-MS/MS (Confirmatory & Quantitative) Analysis->LCMS  Method 2 Data Data Interpretation (Comparison to Standards) HPLC->Data LCMS->Data

Figure 2: General experimental workflow for the analysis of lysinonorleucine.

Pathological Relevance & Therapeutic Targeting

The activity of lysyl oxidase and the subsequent formation of cross-links are tightly regulated. However, upregulation of LOX is a hallmark of several diseases.

  • Fibrosis: In fibrotic diseases affecting organs like the lungs, liver, and skin, elevated LOX activity leads to excessive collagen cross-linking, resulting in tissue stiffening and organ dysfunction.[17]

  • Cancer: LOX is often upregulated in hypoxic tumor microenvironments, where it promotes the cross-linking of the ECM.[6] This stiffens the matrix, which can enhance cancer cell proliferation, invasion, and metastasis.[1][6]

Given its role in pathology, the LOX enzyme family is a prime target for drug development. Inhibitors of LOX have shown promise in preclinical models of fibrosis and cancer.

  • β-aminopropionitrile (BAPN): A classical, irreversible inhibitor of LOX that has been instrumental in studying the biological function of LOX-mediated cross-linking.[1] Its clinical use is limited by toxicity.

  • Modern Small Molecule Inhibitors: Novel, potent, and specific inhibitors of the LOX family, such as PXS-5505, are in clinical development.[17] These compounds aim to reduce pathological collagen cross-linking and ameliorate fibrosis.[17][18]

Conclusion

The enzymatic formation of lysinonorleucine via the lysyl oxidase pathway is a fundamental biochemical process critical for the structural integrity of connective tissues. The detailed mechanisms and protocols outlined in this guide provide researchers and drug developers with the foundational knowledge and practical tools to investigate this pathway. A thorough understanding of how to generate, detect, and quantify this crucial cross-link is paramount for elucidating its role in health and for developing novel therapeutics that target its dysregulation in disease.

References

  • Wikipedia. Lysyl oxidase. [Link]

  • Knott, L., & Bailey, A. J. (2014). Lysyl Oxidase Activity Is Required for Ordered Collagen Fibrillogenesis by Tendon Cells. Journal of Biological Chemistry. [Link]

  • Oishi, K., Mori, N., Anzawa, R., & Usuki, T. (2023). Synthesis of lysinonorleucine and mass spectrometric analysis of lysinonorleucine and merodesmosine in bovine ligament and eggshell membrane. ResearchGate. [Link]

  • Liu, P., Zhang, H., Lv, X., & Xu, H. (2018). Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase. PubMed. [Link]

  • Chaudhary, N. I., et al. (2023). Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis. MDPI. [Link]

  • Vallet, S. D., & Ricard-Blum, S. (2019). Lysyl Oxidase Family Enzymes and Their Role in Tumor Progression. PubMed Central. [Link]

  • Lauber, S., & Henle, T. (2004). Cross-Linking and Rheological Changes of Whey Proteins Treated with Microbial Transglutaminase. ACS Publications. [Link]

  • Boyle, R. G., et al. (2019). Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. ACS Publications. [Link]

  • Eyre, D. R., & Weis, M. A. (2019). Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact. PMC. [Link]

  • Wikipedia. Lysine. [Link]

  • Taylor & Francis Online. Lysyl oxidase – Knowledge and References. [Link]

  • Franzblau, C., Faris, B., & Papaioannou, R. (1969). Lysinonorleucine. A new amino acid from hydrolysates of elastin. PubMed. [Link]

  • Schmelzer, C. E. H., et al. (2020). The formation of the major lysine‐derived cross‐links in elastin. ResearchGate. [Link]

  • Măgdici, E. C., et al. (2017). Use of an RP-HPLC method to determine the lysine content in seven varieties of peas. OMICS International. [Link]

  • Kagan, H. M., & Trackman, P. C. (1991). Properties and function of lysyl oxidase. PubMed. [Link]

  • Franzblau, C., Faris, B., & Papaioannou, R. (1969). Lysinonorleucine. A new amino acid from hydrolyzates of elastin. ACS Publications. [Link]

  • Pereira, J., et al. (2022). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. MDPI. [Link]

  • Chen, H., et al. (2023). Microbial Transglutaminase Cross-Linking Enhances the Textural and Rheological Properties of the Surimi-like Gels Made from Alkali-Extracted Protein Isolate from Catfish Byproducts and the Role of Disulfide Bonds in Gelling. MDPI. [Link]

  • Eyre, D. R., & Weis, M. A. (2019). Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact. ResearchGate. [Link]

  • Soares da Costa, T. P., & Perugini, M. A. (2019). Lysine: biosynthesis, catabolism and roles. Wikimedia Commons. [Link]

  • Wang, Y., et al. (2024). Impact of Transglutaminase-Mediated Crosslinking on the Conformational Changes in a Dual-Protein System and IgE Reactivity of Soy Protein. NIH. [Link]

  • Eyre, D. R., Paz, M. A., & Gallop, P. M. (1984). Cross-linking in collagen and elastin. Annual Reviews. [Link]

  • Ravelo, L. A., et al. (2021). Lysinoalanine cross-linking is a conserved post-translational modification in the spirochete flagellar hook. PMC. [Link]

  • Kagan, H. M., & Trackman, P. C. (1991). Properties and Function of Lysyl Oxidase. ResearchGate. [Link]

  • Hedtke, T., et al. (2023). Quantification of free Lys and cross‐linking amino acids. ResearchGate. [Link]

  • Nasiri, R., & Jia, Z. (2018). Structure of lysine, leucine, and arginine biosynthetic routes. ResearchGate. [Link]

  • Lauber, S., & Henle, T. (2004). Cross-linking and rheological changes of whey proteins treated with microbial transglutaminase. ResearchGate. [Link]

  • Majumder, S., et al. (2022). In vitro synthesis and reconstitution using mammalian cell-free lysates enables the systematic study of the regulation of LINC complex assembly. NIH. [Link]

  • The Bumbling Biochemist. (2021). Lysine biochemistry & reactivity. [Link]

  • Liu, T., et al. (2022). Effect of Transglutaminase-Mediated Cross-Linking on Physicochemical Properties and Structural Modifications of Rice Dreg Protein. MDPI. [Link]

  • Liu, M., et al. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. PMC. [Link]

  • Majumder, S., et al. (2022). In Vitro Synthesis and Reconstitution Using Mammalian Cell-Free Lysates Enables the Systematic Study of the Regulation of LINC Complex Assembly. PubMed. [Link]

Sources

An In-depth Technical Guide to Lysinenorleucine: From Formation to Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of a Unique Cross-Link

Lysinenorleucine (LNL) is a crucial bifunctional amino acid cross-link found predominantly in structural proteins like elastin and collagen.[1][2] Its formation is a key step in the maturation of these proteins, imparting essential properties such as elasticity and tensile strength to connective tissues.[1] Unlike many protein modifications that result from random chemical reactions, the creation of lysinenorleucine is a highly regulated enzymatic process, underscoring its physiological importance. This guide provides a comprehensive overview of the biosynthesis, biological role, and analytical methodologies for lysinenorleucine, offering a foundational resource for graduate students and seasoned researchers in biochemistry, cell biology, and drug development. A thorough understanding of lysinenorleucine is critical for investigating diseases associated with connective tissue dysfunction, aging, and protein aggregation.[3][4]

Part 1: The Biochemical Genesis of Lysinenorleucine

The journey from the essential amino acid lysine to the complex cross-link lysinenorleucine is a multi-step enzymatic cascade. This process is fundamental to the structural integrity of the extracellular matrix.

The Initiating Step: Lysyl Oxidase and the Formation of Allysine

The biosynthesis of lysinenorleucine begins with the oxidative deamination of specific lysine residues within tropoelastin or procollagen polypeptide chains. This reaction is catalyzed by the copper-dependent enzyme, lysyl oxidase (LOX).[2] LOX converts the ε-amino group of a lysine residue into a reactive aldehyde group, forming α-aminoadipic-δ-semialdehyde, commonly known as allysine.[2]

This enzymatic conversion is the rate-limiting step and a critical control point in the cross-linking pathway. The presence of LOX and its cofactors is therefore essential for the proper assembly and function of elastin and collagen fibers.

The Condensation Reaction: Formation of the Schiff Base Intermediate

Once formed, the highly reactive aldehyde group of an allysine residue can spontaneously condense with the ε-amino group of a nearby lysine residue on an adjacent polypeptide chain. This condensation reaction forms a dehydrolysinonorleucine, which is an unstable Schiff base intermediate.[2] This step brings together two separate protein chains, initiating the cross-linking process that will ultimately stabilize the entire protein network.

The Final Step: Reduction to a Stable Cross-Link

The dehydrolysinonorleucine intermediate can be subsequently reduced to form the stable, saturated secondary amine cross-link, lysinenorleucine.[2] This reduction step creates an irreversible covalent bond, firmly locking the two polypeptide chains together and contributing to the overall stability and resilience of the connective tissue.

Lysinenorleucine_Formation Lysine1 Lysine Residue 1 Allysine Allysine Lysine1->Allysine Lysyl Oxidase (LOX) Oxidative Deamination SchiffBase Dehydrolysinonorleucine (Schiff Base) Allysine->SchiffBase Condensation Lysine2 Lysine Residue 2 Lysine2->SchiffBase LNL Lysinenorleucine SchiffBase->LNL Reduction

Caption: Enzymatic formation of lysinenorleucine.

Part 2: Biological Significance and Pathophysiological Implications

The presence of lysinenorleucine is not merely a structural curiosity; it is fundamental to the physiological function of numerous tissues. Its role in providing elasticity to tissues like blood vessels, lungs, and skin is paramount.

Role in Tissue Elasticity and Integrity

Lysinenorleucine, along with other lysine-derived cross-links like desmosine and isodesmosine, forms a complex network that gives elastin its remarkable ability to stretch and recoil without tearing.[1][2] This property is essential for the proper functioning of dynamic tissues. For instance, the elasticity of the aorta is crucial for dampening the pulsatile flow of blood from the heart.

Association with Disease and Aging

Alterations in the process of lysinenorleucine formation can have significant pathological consequences.

  • Connective Tissue Disorders: Deficiencies in lysyl oxidase activity, due to genetic mutations or copper deficiency, can lead to impaired cross-linking of collagen and elastin. This can result in conditions like cutis laxa and Ehlers-Danlos syndrome, characterized by skin hyperextensibility and joint hypermobility.

  • Aging: With age, there can be an accumulation of non-enzymatic modifications to structural proteins, including advanced glycation end products (AGEs).[5][6] While lysinenorleucine formation is enzymatic, the overall integrity of the extracellular matrix is affected by the accumulation of these AGEs, which can lead to increased stiffness of tissues like arteries and skin.[5] It is important to distinguish the regulated formation of LNL from the pathological, non-enzymatic glycation of lysine residues that forms AGEs like Nε-(carboxymethyl)lysine (CML).[7][8]

Part 3: Analytical Methodologies for Lysinenorleucine Detection and Quantification

The accurate detection and quantification of lysinenorleucine are essential for studying its role in both normal physiology and disease. The analytical workflow typically involves sample preparation, chromatographic separation, and detection.

Sample Preparation: The Critical First Step

The robust nature of the cross-linked protein matrix necessitates a rigorous sample preparation protocol to liberate lysinenorleucine for analysis.

  • Tissue Homogenization: The tissue of interest is first homogenized to create a uniform sample.[1]

  • Acid Hydrolysis: The homogenized sample is then subjected to strong acid hydrolysis, typically using 6 M HCl at elevated temperatures (e.g., 110°C) for an extended period (18-24 hours).[9][10] This process cleaves the peptide bonds, releasing the individual amino acids, including lysinenorleucine. It is crucial to perform hydrolysis under vacuum or in an inert atmosphere to prevent oxidative degradation of certain amino acids.[10]

  • Derivatization (Optional but often necessary): For certain detection methods like fluorescence, the amino acids in the hydrolysate are derivatized. Common derivatizing agents include dansyl chloride or ortho-phthalaldehyde (OPA).[1][11]

Table 1: Comparison of Hydrolysis Methods for Amino Acid Analysis

MethodAdvantagesDisadvantagesReferences
Acid Hydrolysis (6 M HCl) Gold standard, effectively cleaves most peptide bonds.Destructive to some amino acids (e.g., tryptophan), can cause deamidation of asparagine and glutamine.[10][9][10]
Alkaline Hydrolysis Preserves tryptophan.Can lead to racemization of amino acids.[9]
Enzymatic Hydrolysis Mild conditions, preserves acid-labile modifications.Can be incomplete, leading to underestimation; more expensive.[12][12]
Chromatographic Separation and Detection

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques used for the separation and quantification of lysinenorleucine.

  • HPLC with Fluorescence Detection: This method often involves pre-column derivatization to render the amino acids fluorescent. The derivatized sample is then injected onto a reversed-phase HPLC column for separation. The separated amino acids are detected by a fluorescence detector.[13]

  • LC-MS/MS: This is a highly sensitive and specific method that does not always require derivatization.[1][14] The hydrolysate is separated by liquid chromatography, and the eluting compounds are ionized and analyzed by a tandem mass spectrometer. The mass spectrometer can be set to detect the specific mass-to-charge ratio of lysinenorleucine and its fragments, providing a high degree of confidence in its identification and quantification.[1][15][16] The use of stable isotope-labeled internal standards is recommended for accurate quantification to correct for matrix effects and variations in instrument response.[1]

LNL_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue Sample Homogenate Homogenization Tissue->Homogenate Hydrolysate Acid Hydrolysis (6 M HCl, 110°C, 24h) Homogenate->Hydrolysate Derivatization Derivatization (Optional) Hydrolysate->Derivatization LC LC Separation (e.g., Reversed-Phase) Derivatization->LC Detector Detection LC->Detector MS MS/MS Detector->MS Mass Spectrometry Fluorescence Fluorescence Detector->Fluorescence Fluorescence Detection Quantification Quantification MS->Quantification Fluorescence->Quantification

Caption: General workflow for lysinenorleucine analysis.

Conclusion and Future Perspectives

Lysinenorleucine is a vital component of the extracellular matrix, and its proper formation is essential for the health and function of numerous tissues. The analytical techniques described in this guide provide the tools necessary to investigate its role in a wide range of biological processes and disease states. Future research in this area will likely focus on developing more sensitive and high-throughput analytical methods, further elucidating the regulation of lysyl oxidase activity, and exploring the potential of targeting the lysinenorleucine formation pathway for therapeutic interventions in diseases characterized by connective tissue abnormalities. The continued study of this unique cross-link will undoubtedly provide deeper insights into the complex interplay between protein structure and biological function.

References

  • Kühn, K. The formation of the major lysine‐derived cross‐links in elastin. ResearchGate. Available from: [Link]

  • Avery, N. C., & Bailey, A. J. A schematic of the formation of the enzymatic crosslink dehydro-hydroxylysino- norleucine (deH-HLNL) from the amino acids lysine and hydroxylysine (a modi fi cation of lysine). ResearchGate. Available from: [Link]

  • Imtakt. Amino Acid Isomer Separation Using the Intrada Amino Acid Column. Available from: [Link]

  • Chirigos, M. A., & Hubbard, R. W. Separation by high-performance liquid chromatography of alpha- and beta-amino acids: application to assays of lysine 2,3-aminomutase and leucine 2,3-aminomutase. PubMed. Available from: [Link]

  • Ribeiro, J., et al. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Molecules. 2021. Available from: [Link]

  • Moore, S., Stein, W. H., & coworkers. Amino Acid Analysis. Current Protocols in Protein Science. 2009. Available from: [Link]

  • Piez, K. A. THE SEPARATION OF THE DIASTEREOISOMERS OF ISOLEUCINE AND HYDROXYLYSINE BY ION EXCHANGE CHROMATOGRAPHY. Scilit. Available from: [Link]

  • The Bumbling Biochemist. Lysine biochemistry & reactivity - emphasis on its charge & nucleophilic ability to form bonds. Available from: [Link]

  • Franzblau, C., & Lent, R. W. Lysinonorleucine. A new amino acid from hydrolysates of elastin. PubMed. Available from: [Link]

  • Weigand, M., et al. Advanced Glycation End-Products (AGEs) of Lysine and Effects of Anti-TCR/Anti-TNF-α Antibody-Based Therapy in the LEW.1AR1-iddm Rat, an Animal Model of Human Type 1 Diabetes. PMC. Available from: [Link]

  • Reddy, V. P., & Govatati, S. Advanced Glycation End Products in Health and Disease. PMC. 2022. Available from: [Link]

  • Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Available from: [Link]

  • Wikipedia. Lysine. Available from: [Link]

  • Walker, J. M. Hydrolysis of Samples for Amino Acid Analysis. ResearchGate. 2025. Available from: [Link]

  • Heinrikson, R. L. Protein hydrolysis for amino acid analysis revisited. PubMed. 2025. Available from: [Link]

  • Al-Shehri, S. S., & Al-Othman, A. M. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. PMC. Available from: [Link]

  • Hashim, M., et al. Comprehensive Review of L-Lysine: Chemistry, Occurrence, and Physiological Roles. Current Protein & Peptide Science. 2025. Available from: [Link]

  • Garcia, B. A. Discovery of lysine post-translational modifications through mass spectrometric detection. Methods in Enzymology. 2012. Available from: [Link]

  • Catalyst University. Advanced Glycation End Products (AGEs) EXPLAINED [Part 1]. YouTube. 2020. Available from: [Link]

  • Jaisson, S., & Gillery, P. Advanced glycation end products (AGEs) originating from lysine... ResearchGate. Available from: [Link]

  • Al-Shehri, S. S., & Al-Othman, A. M. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ResearchGate. Available from: [Link]

  • The Bumbling Biochemist. Lysine let's you link things! Lys biochemistry & reactivity inc charge, nucleophilic bond formation. YouTube. 2022. Available from: [Link]

  • Umeda, T., et al. Lysine-Targeting Inhibitors of Amyloidogenic Protein Aggregation: A Promise for Neurodegenerative Proteinopathies. PMC. Available from: [Link]

  • Wang, Y., et al. Lysine Metabolism: Pathways, Regulation, and Biological Significance. Comprehensive Reviews in Food Science and Food Safety. 2023. Available from: [Link]

  • National Institute of Standards and Technology. Lysine. NIST WebBook. Available from: [Link]

  • Fernandes, J., et al. A New Approach on the Amino Acid Lysine Quantification by UV-Visible Spectrophotometry. ResearchGate. 2020. Available from: [Link]

  • Dar, N. J., et al. Advanced Glycation End Products (AGEs) May Be a Striking Link Between Modern Diet and Health. PMC. Available from: [Link]

  • DeGroot, J., et al. A new glycation product 'norpronyl-lysine,' and direct characterization of cross linking and other glycation adducts: NMR of model compounds and collagen. NIH. 2014. Available from: [Link]

  • Jiang, S., et al. A key role for lysine residues in amyloid β-protein folding, assembly, and toxicity. PubMed. Available from: [Link]

  • Google Patents. Method for synthesizing L-2-methyl norleucine.
  • Wagner, S. A., et al. Mass Spectrometric Analysis of Lysine Ubiquitylation Reveals Promiscuity at Site Level. Molecular & Cellular Proteomics. 2011. Available from: [Link]

  • Barrio, J. R., et al. L-[1-11C]leucine: routine synthesis by enzymatic resolution. PubMed. Available from: [Link]

  • Jham, G. N., et al. Separation, identification, and quantification of amino acids in L-lysine fermentation potato juices by gas chromatography-mass spectrometry. PubMed. Available from: [Link]

  • Wagner, S. A., et al. Mass spectrometric analysis of lysine ubiquitylation reveals promiscuity at site level. PubMed. Available from: [Link]

  • Augment Life. Lysine: health benefits and its impact on diseases prevention and qual. Available from: [Link]

  • Holeček, M. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. MDPI. Available from: [Link]

  • Umeda, T., et al. Lysine-Targeting Inhibitors of Amyloidogenic Protein Aggregation: A Promise for Neurodegenerative Proteinopathies. PubMed. 2025. Available from: [Link]

  • Google Patents. Method and reagent for quantitative analysis of l-lysine in proteinaceous test substances.
  • Quick Biochemistry Basics. Lysine Biosynthesis. YouTube. 2017. Available from: [Link]

  • Massachusetts General Hospital. Studies identify mechanism key to removal of protein aggregates from cells. EurekAlert!. 2019. Available from: [Link]

  • Lynch, C. J., et al. Tissue-specific effects of chronic dietary leucine and norleucine supplementation on protein synthesis in rats. PubMed. Available from: [Link]

  • Taylor & Francis. Lysine – Knowledge and References. Available from: [Link]

Sources

Methodological & Application

methods for detection and quantification of lysinenorleucine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Detection and Quantification of Lysinonorleucine

Introduction: The Significance of Lysinonorleucine

Lysinonorleucine (LNL) is a cross-linking amino acid formed from the condensation of a lysine residue and the aldehyde derived from a second lysine residue. Initially identified as a key structural component in extracellular matrix proteins like elastin and collagen, LNL contributes to the stability and elasticity of tissues.[1][2][3] Beyond its physiological role, LNL has garnered significant attention in two primary fields: food science and clinical diagnostics.

In food processing, particularly during heat treatment of protein-rich foods, LNL can form through the Maillard reaction, potentially reducing the bioavailability of the essential amino acid lysine and thus affecting the nutritional value of the food.[4][5] In clinical research, LNL and related compounds are being investigated as potential biomarkers for various conditions, including diseases associated with collagen and elastin metabolism or systemic inflammation.[6][7][8]

Accurate and reliable quantification of LNL is therefore crucial for nutritional assessment, quality control in the food industry, and biomarker discovery. This guide provides a detailed overview of the principal analytical methodologies for LNL detection, offering in-depth protocols and expert insights for researchers, scientists, and drug development professionals.

Section 1: The Critical First Step - Sample Preparation and Protein Hydrolysis

For the analysis of LNL in proteins, the compound must first be liberated from the polypeptide chain. This is achieved through hydrolysis, a process that cleaves the peptide bonds. The choice of hydrolysis method is paramount as it directly impacts the accuracy and reproducibility of the final quantification.[9][10]

Principle of Hydrolysis

The goal of hydrolysis is to break down the protein into its constituent amino acids without degrading the target analyte, LNL. The two most common approaches are acid hydrolysis and enzymatic hydrolysis.

  • Acid Hydrolysis: This is the most established and widely used method. It involves heating the protein sample in a strong acid, typically 6 N hydrochloric acid (HCl), which effectively cleaves all peptide bonds.[9] While thorough, this harsh method can lead to the complete destruction of certain amino acids (e.g., tryptophan) and partial loss of others.[9][11]

  • Enzymatic Hydrolysis: This method uses a cocktail of proteases to digest the protein under milder pH and temperature conditions. It offers the advantage of preserving acid-labile amino acids.[12] However, achieving complete hydrolysis can be challenging and may require multiple enzymes and longer incubation times, which can be more costly.[12]

Detailed Protocol: Acid Hydrolysis

This protocol is the standard method for preparing samples for LNL analysis via chromatography or mass spectrometry.

Materials:

  • Hydrolysis vials or glass ampules

  • 6 N Hydrochloric Acid (HCl), analytical grade

  • Phenol (optional, to prevent halogenation of tyrosine)[13]

  • Nitrogen or Argon gas source

  • Dry heat block or oven capable of maintaining 110°C

  • Vacuum centrifuge (e.g., SpeedVac) or nitrogen blowdown system

Procedure:

  • Sample Preparation: Place a precisely weighed amount of the dried protein sample (typically 1-5 mg) into a hydrolysis vial.

  • Acid Addition: Add 1-2 mL of 6 N HCl. If the sample is rich in tyrosine, consider using 6 N HCl containing 1% phenol.[13][14]

  • Inert Atmosphere: Flush the vial with nitrogen or argon gas for 1-2 minutes to remove oxygen, which can cause oxidative degradation of amino acids during heating.

  • Sealing: Tightly cap the vial or, for best results, flame-seal the glass ampule.

  • Hydrolysis: Place the sealed vial in an oven or dry heat block set to 110°C and incubate for 20-24 hours.[14] Causality Note: This specific time and temperature combination is a well-established balance between achieving complete peptide bond cleavage and minimizing the degradation of liberated amino acids.

  • Cooling & Drying: Allow the vial to cool completely to room temperature. Open the vial carefully in a fume hood. Dry the sample completely under vacuum to remove the HCl.[14]

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer (e.g., 0.1 N HCl, or a specific buffer compatible with the subsequent analytical method) for direct injection or derivatization.

Workflow for Sample Hydrolysis

cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_post Post-Hydrolysis Processing s1 Weigh Dry Sample s2 Add 6N HCl +/- Phenol s1->s2 s3 Flush with Nitrogen/Argon s2->s3 s4 Seal Vial s3->s4 h1 Incubate at 110°C for 20-24 hours s4->h1 Cleave Peptide Bonds p1 Cool to Room Temp h1->p1 p2 Dry Under Vacuum p1->p2 p3 Reconstitute in Buffer p2->p3 endpoint endpoint p3->endpoint Ready for Analysis

Caption: Workflow for acid hydrolysis of protein samples.

Section 2: Chromatographic Methods for LNL Quantification

Chromatography is the cornerstone of amino acid analysis, separating complex mixtures to allow for individual component quantification.

Method 1: Ion-Exchange Chromatography (IEC) with Post-Column Derivatization

Principle: This is the classical and most robust method for amino acid analysis. The sample hydrolysate is injected onto an ion-exchange column. Amino acids are separated based on their net charge, which is manipulated by a gradient of increasing pH and/or ionic strength in the mobile phase.[15] After separation, the column effluent is mixed with a derivatizing agent, most commonly ninhydrin, which reacts with the primary and secondary amines of the amino acids to produce a colored compound.[11] This colored product is then detected by a UV-Vis spectrophotometer. Quantification is achieved by comparing the peak area of LNL to that of a known standard.

Detailed Protocol:

  • System Preparation: Set up an amino acid analyzer or HPLC system equipped with a cation-exchange column, a pump for the mobile phase gradient, a post-column reagent pump, a heated reaction coil, and a UV-Vis detector.

  • Mobile Phase: Prepare eluents according to the instrument manufacturer's guidelines. These are typically a series of buffers with increasing pH and salt concentration.

  • Post-Column Reagent: Prepare a ninhydrin solution.[11]

  • Calibration: Prepare a series of LNL standards of known concentrations in the same buffer used to reconstitute the sample. Inject each standard to generate a calibration curve.

  • Sample Analysis: Inject the reconstituted protein hydrolysate.

  • Separation: Run the pre-programmed gradient to separate the amino acids. LNL will elute at a characteristic retention time.

  • Derivatization & Detection: As the amino acids elute from the column, they are mixed with the ninhydrin reagent and passed through the heated coil (typically ~135°C) to facilitate the color-forming reaction.[11] The detector measures the absorbance at 570 nm (for primary amines) and 440 nm (for secondary amines like proline).[15]

  • Quantification: Identify the LNL peak in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration using the calibration curve.

Method 2: Reversed-Phase HPLC with Pre-Column Derivatization

Principle: This widely used alternative offers greater flexibility and is common in many labs. Before injection, the amino acids in the hydrolysate are chemically modified with a derivatizing agent that attaches a fluorescent or UV-absorbing tag. Common agents include o-phthalaldehyde (OPA), dansyl chloride, or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[13][16] This derivatization serves two purposes: it makes the polar amino acids more hydrophobic, allowing them to be retained and separated on a nonpolar reversed-phase column (like a C18), and it renders them detectable by fluorescence or UV detectors with high sensitivity.[16]

Detailed Protocol:

  • Derivatization:

    • To a known volume of the reconstituted hydrolysate, add the derivatization reagent (e.g., OPA) according to the reagent manufacturer's protocol.

    • Allow the reaction to proceed for the specified time. Causality Note: OPA derivatives can be unstable, so it is crucial to automate this step or perform the chromatographic analysis immediately after derivatization.[13]

  • System Preparation: Set up an HPLC system with a reversed-phase C18 column and a fluorescence or UV detector.

  • Mobile Phase: Typically a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[17]

  • Calibration: Derivatize and inject a series of LNL standards to create a calibration curve.

  • Sample Analysis: Inject the derivatized sample.

  • Separation & Detection: Run the mobile phase gradient. The derivatized LNL will be detected as it elutes from the column. For OPA derivatives, excitation is typically around 340 nm and emission at 450 nm.[13]

  • Quantification: Identify and integrate the LNL peak and determine its concentration from the calibration curve.

cluster_iec Method 1: Ion-Exchange Chromatography cluster_rphplc Method 2: Reversed-Phase HPLC iec1 Inject Hydrolysate iec2 Separation on Cation-Exchange Column iec1->iec2 iec3 Post-Column Derivatization (e.g., Ninhydrin) iec2->iec3 iec4 UV-Vis Detection iec3->iec4 quant quant iec4->quant Quantification rphplc1 Pre-Column Derivatization (e.g., OPA) rphplc2 Inject Derivatized Sample rphplc1->rphplc2 rphplc3 Separation on Reversed-Phase C18 Column rphplc2->rphplc3 rphplc4 Fluorescence Detection rphplc3->rphplc4 rphplc4->quant Quantification start Hydrolyzed Sample start->iec1 start->rphplc1

Caption: Comparison of IEC and RP-HPLC workflows for LNL analysis.

Section 3: Mass Spectrometry-Based Quantification of LNL

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is the definitive method for LNL quantification due to its unparalleled sensitivity and specificity.[18][19] The technique couples the powerful separation capabilities of liquid chromatography with the precise detection of mass spectrometry.[20] After chromatographic separation (typically on a reversed-phase column), the eluent is ionized (usually via electrospray ionization, ESI). The mass spectrometer first isolates the parent ion (precursor ion) corresponding to the mass-to-charge ratio (m/z) of LNL. This precursor ion is then fragmented, and the instrument monitors for a specific, characteristic fragment ion (product ion). This process, known as Multiple Reaction Monitoring (MRM), is highly selective, as it requires a compound to have both the correct precursor mass and produce the correct product mass to be detected, virtually eliminating matrix interference.[18]

Detailed Protocol:

  • System Preparation: An LC-MS/MS system consisting of an HPLC or UPLC, an electrospray ionization (ESI) source, and a triple quadrupole mass spectrometer is required.

  • Sample Preparation: The sample hydrolysate is reconstituted in a mobile phase-compatible solvent (e.g., water with 0.1% formic acid).

  • LC Separation:

    • Inject the sample onto a reversed-phase column (e.g., C18).

    • Separate the components using a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometer Tuning:

    • Infuse a pure LNL standard directly into the mass spectrometer to determine its precursor m/z and optimize fragmentation conditions to identify the most intense and stable product ion. This precursor-product pair constitutes the MRM transition for LNL.

  • Data Acquisition:

    • Set the mass spectrometer to monitor the specific MRM transition for LNL in positive ion mode.[18]

    • It is best practice to also monitor a second, qualifying transition to confirm identity.

    • An internal standard (ideally, a stable isotope-labeled version of LNL) should be used to account for matrix effects and variations in instrument response.

  • Calibration and Quantification:

    • Prepare a calibration curve by analyzing standards of known LNL concentrations containing the internal standard.

    • Analyze the unknown samples.

    • Quantify LNL by calculating the ratio of the LNL peak area to the internal standard peak area and comparing this ratio to the calibration curve.

ParameterTypical ValueSource
Technique LC-MS/MS[18][19]
Ionization Mode ESI Positive[18]
Analysis Mode Multiple Reaction Monitoring (MRM)[18]
Limit of Detection (LOD) Low µM to nM range[16]
Limit of Quantification (LOQ) Low µM to nM range[16]
Linear Range Typically 2-3 orders of magnitudeN/A

Note: Specific LOD/LOQ values are highly dependent on the matrix and instrument.

Section 4: Immunoassay-Based Detection

Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For a small molecule like LNL, a competitive ELISA format would be most appropriate. In this setup, a known amount of LNL is pre-coated onto the wells of a microplate. The sample (containing an unknown amount of LNL) is mixed with a specific anti-LNL antibody and added to the wells. The LNL in the sample competes with the LNL coated on the plate for binding to the limited amount of antibody. After an incubation and wash step, a secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibody captured on the plate. Finally, a substrate is added that produces a measurable color change. The signal is inversely proportional to the amount of LNL in the sample: high LNL in the sample leads to less antibody binding to the plate and thus a weaker signal.

Important Note on Availability: Commercially available ELISA kits are readily found for the related compound hydroxylysinonorleucine (HLNL) and for free L-lysine.[21][22][23] However, at the time of writing, specific, validated commercial ELISA kits for lysinonorleucine (LNL) are not widely advertised. Researchers may need to develop a custom assay or carefully validate the cross-reactivity of existing kits.

General Protocol (Competitive ELISA):

  • Plate Coating: Microplate wells are coated with an LNL-protein conjugate.

  • Sample/Standard Incubation: Add standards or samples along with a fixed concentration of anti-LNL primary antibody to the wells. Incubate to allow competitive binding.

  • Washing: Wash the plate to remove unbound antibody and sample components.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody that binds to the primary antibody. Incubate.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB). A color will develop.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., dilute sulfuric acid).

  • Detection: Read the absorbance on a microplate reader at the appropriate wavelength.

  • Quantification: Calculate the LNL concentration in the samples from the standard curve, where absorbance is inversely proportional to concentration.

s1 Coat Plate with LNL Antigen s2 Add Sample (Unknown LNL) + Anti-LNL Antibody s1->s2 s3 Competitive Binding Occurs s2->s3 s4 Wash Unbound Reagents s3->s4 s5 Add Enzyme-Linked Secondary Antibody s4->s5 s6 Wash Unbound Antibody s5->s6 s7 Add Substrate s6->s7 s8 Measure Colorimetric Signal (Inversely Proportional to LNL) s7->s8

Caption: General workflow for a competitive ELISA for LNL.

Section 5: Method Selection Guide

Choosing the right method depends on the specific research question, required sensitivity, sample throughput, and available resources.

FeatureIon-Exchange ChromatographyRP-HPLC with FluorescenceLC-MS/MSELISA
Specificity GoodGoodExcellentGood to Moderate
Sensitivity Moderate (nmol)High (pmol)Excellent (fmol-pmol)High (depends on antibody)
Throughput Low to ModerateModerateModerateHigh
Expertise Required ModerateModerateHighLow
Cost (Instrument) HighModerateVery HighLow (Reader)
Cost (Per Sample) ModerateLowHighLow to Moderate
Primary Use Case Robust, routine amino acid profilingSensitive quantification in many labsDefinitive, high-sensitivity quantification; complex matricesHigh-throughput screening

References

  • ResearchGate. (n.d.). Synthesis of lysinonorleucine and mass spectrometric analysis of lysinonorleucine and merodesmosine in bovine ligament and eggshell membrane. Retrieved from ResearchGate. [Link]

  • PubMed. (1970). Isolation of lysinonorleucine from collagen. Biochem Biophys Res Commun. [Link]

  • GeneBio Systems. (n.d.). Human Hydroxylysinonorleucine (HLNL) ELISA Kit. Retrieved from GeneBio Systems website. [Link]

  • PubMed. (1969). Lysinonorleucine. A new amino acid from hydrolysates of elastin. Biochemistry. [Link]

  • PubMed. (2023). Protein hydrolysis for amino acid analysis revisited. Food Chem. [Link]

  • PubMed. (1981). Purification of a lysinonorleucine cross-linked peptide fraction from porcine aorta elastin. Int J Biol Macromol. [Link]

  • Joint Research Centre. (n.d.). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from Joint Research Centre website. [Link]

  • ResearchGate. (n.d.). Hydrolysis of Samples for Amino Acid Analysis. Retrieved from ResearchGate. [Link]

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from Waters Corporation website. [Link]

  • PMC. (2016). Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. Retrieved from PubMed Central. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Lysine. Retrieved from HELIX Chromatography website. [Link]

  • PMC. (2024). Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines. Retrieved from PubMed Central. [Link]

  • Immusmol. (n.d.). L-Lysine ELISA kit – High Sensitivity – Plasma Samples. Retrieved from Immusmol website. [Link]

  • Parkinson's News Today. (2020). Certain Amino Acids May Be Valuable Parkinson's Biomarkers, Review Finds. Retrieved from Parkinson's News Today website. [Link]

  • Pharmacopeia.cn. (2002). AMINO ACID ANALYSIS. Retrieved from Pharmacopeia.cn website. [Link]

  • Assay Genie. (n.d.). Human Syncollin (SYCN) ELISA Kit. Retrieved from Assay Genie website. [Link]

  • YouTube. (2024). Food Amino Acid Testing. Retrieved from YouTube. [Link]

  • MDPI. (2021). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Retrieved from MDPI website. [Link]

  • Cell Biolabs, Inc. (n.d.). Lysine Assay Kits. Retrieved from Cell Biolabs, Inc. website. [Link]

  • ResearchGate. (n.d.). Dietary Significance of Processing‐Induced Lysinoalanine in Food. Retrieved from ResearchGate. [Link]

  • Potravinarstvo.com. (2014). METHODS FOR DETERMINATION REACTIVE LYSINE IN HEAT-TREATED FOODS AND FEEDS. Retrieved from Potravinarstvo.com website. [Link]

  • ResearchGate. (2014). Methods for determination reactive lysine in heat-treated foods and feeds. Retrieved from ResearchGate. [Link]

  • MDPI. (2024). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Retrieved from MDPI website. [Link]

  • PubMed. (2021). Lysyl oxidases: Emerging biomarkers and therapeutic targets for various diseases. Retrieved from PubMed. [Link]

  • PubMed. (1983). The estimation of 'available lysine' in human foods by three chemical procedures. Retrieved from PubMed. [Link]

  • Omicsonline.org. (n.d.). Use of an RP-HPLC method to determine the lysine content in seven varieties of peas. Retrieved from Omicsonline.org website. [Link]

  • PMC. (2022). Serum leucine-rich α2 glycoprotein as a potential biomarker for systemic inflammation in Parkinson's disease. Retrieved from PubMed Central. [Link]

  • PMC. (2014). Usefulness of Serum Leucine-Rich Alpha-2 Glycoprotein as a Disease Activity Biomarker in Patients with Rheumatoid Arthritis. Retrieved from PubMed Central. [Link]

Sources

Application Note: High-Performance LC-MS/MS Quantitation of Lysinonorleucine (LNL)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive, high-sensitivity protocol for the quantitation of Lysinonorleucine (LNL) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Executive Summary

Lysinonorleucine (LNL) is a non-reducible, bifunctional crosslink found primarily in elastin and collagen. It serves as a critical biomarker for extracellular matrix (ECM) maturity, turnover, and stability. Dysregulation of LNL levels is directly implicated in fibrotic diseases (e.g., IPF, NASH/MASH), connective tissue disorders (e.g., Cutis Laxa), and vascular aging.

Traditional analysis via HPLC with fluorescence detection requires laborious post-column derivatization and lacks specificity. This protocol outlines a direct, underivatized LC-MS/MS workflow utilizing a Pentafluorophenyl (PFP) stationary phase. This method offers superior selectivity, requires minimal sample volume (<5 mg tissue), and allows for the simultaneous quantitation of LNL alongside other crosslinks like Desmosine (DES) and Isodesmosine (IDES).

Scientific Rationale & Mechanism

The Chemistry of LNL

LNL (MW 275.[1][2][3][4][5][6][7][8][9][10][11]34) is formed via the condensation of an allysine residue (derived from lysyl oxidase activity) with a specific lysine residue on a neighboring chain.

  • Precursor: The initial condensation forms a Schiff base (

    
    -LNL), which is acid-labile.
    
  • Maturation: In vivo, or via chemical reduction ex vivo, this Schiff base is reduced to the stable secondary amine, Lysinonorleucine.

  • Critical Step: To measure the total crosslink burden (immature + mature), samples must be reduced with Sodium Borohydride (

    
    ) prior to acid hydrolysis. Omitting this step quantifies only the naturally matured LNL.
    
Why PFP Chromatography?

Standard C18 columns fail to retain polar, underivatized amino acids like LNL. Ion-pairing reagents (e.g., HFBA) suppress MS ionization. This protocol uses a Pentafluorophenyl (PFP) column, which provides retention via multiple mechanisms (H-bonding, dipole-dipole,


-

interactions), allowing for sharp peak shapes and separation from isobaric interferences without non-volatile ion-pairing agents.

Experimental Protocol

Reagents & Materials
  • LNL Standard: Synthetic Lysinonorleucine (e.g., Santa Cruz Biotech, Toronto Research Chemicals).

  • Internal Standard (IS): Deuterated LNL (

    
    -LNL) is preferred. If unavailable, 
    
    
    
    -Lysine or
    
    
    -Desmosine can serve as surrogates.
  • Hydrolysis Acid: 6 M HCl (LC-MS grade).

  • Reducing Agent: Sodium Borohydride (

    
    ) in 0.1 M NaOH.
    
  • Column: Phenomenex Luna PFP(2), 150 x 2.1 mm, 3 µm (or equivalent).

Sample Preparation Workflow
Step A: Tissue Pre-treatment & Reduction (Optional but Recommended)

Objective: Stabilize acid-labile Schiff bases to measure total LNL.

  • Wash: Mince 5–10 mg of tissue. Wash 3x with PBS to remove blood/salts.

  • Reduction: Suspend tissue in 500 µL of PBS. Add 50 µL of freshly prepared

    
     solution  (10 mg/mL in 0.01 M NaOH).
    
  • Incubate: 1 hour at Room Temperature (RT). Stop reaction by adding glacial acetic acid dropwise until pH ~4.

  • Wash: Centrifuge (10,000 x g, 5 min), discard supernatant, and wash pellet 2x with water.

Step B: Acid Hydrolysis
  • Hydrolysis: Add 500 µL of 6 M HCl to the pellet in a pressure-tight glass vial.

  • Incubation: Heat at 110°C for 20–24 hours .

  • Drying: Cool samples. Evaporate acid to dryness using a SpeedVac or Nitrogen evaporator at 45°C.

  • Reconstitution: Dissolve residue in 200 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Filtration: Filter through a 0.22 µm PVDF membrane or spin-filter to remove particulates.

    • Note: For high-sensitivity instruments (Sciex 6500+, Thermo Altis), a 1:10 dilution is often required to prevent detector saturation from bulk amino acids.

LC-MS/MS Method Parameters
Liquid Chromatography (LC)
  • System: Agilent 1290 / Waters UPLC / Shimadzu Nexera

  • Column: Luna PFP(2) (150 x 2.1 mm, 3 µm)

  • Temp: 40°C

  • Flow Rate: 0.3 mL/min

  • Injection Vol: 2–5 µL

Time (min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in ACN)Description
0.0982Loading
2.0982Isocratic Hold
8.06040Gradient Elution
8.1595Wash
10.0595Wash Hold
10.1982Re-equilibration
13.0982End
Mass Spectrometry (MS)
  • Ionization: ESI Positive Mode

  • Source Temp: 500°C

  • Spray Voltage: 4500 V

MRM Transitions (Quantitation):

  • Precursor Ion: 276.2 m/z

    
    
    
AnalyteQ1 Mass (Da)Q3 Mass (Da)Dwell (ms)CE (V)RoleMechanism
LNL 276.2 84.1 5025-35Quantifier Loss of lysine side chain (Piperidine ring formation)
LNL 276.2130.15020-30QualifierPipecolic acid fragment
LNL 276.2231.25015-20QualifierLoss of COOH
IS VariesVaries50OptInternal StdMatch to specific IS used

Note: Collision Energy (CE) values are indicative. Optimize by infusing pure standard.

Workflow Visualization

LNL_Workflow Sample Biological Tissue (Lung, Skin, Aorta) Wash Wash & Mincing (PBS, 3x) Sample->Wash Reduction Reduction (Optional) NaBH4, 1h, RT (Stabilizes Schiff Base) Wash->Reduction Total Crosslink Analysis Hydrolysis Acid Hydrolysis 6M HCl, 110°C, 24h Wash->Hydrolysis Mature Only Reduction->Hydrolysis Dry Evaporation (SpeedVac / N2) Hydrolysis->Dry Recon Reconstitution 0.1% Formic Acid Dry->Recon LCMS LC-MS/MS Analysis PFP Column | MRM Mode (m/z 276.2 -> 84.1) Recon->LCMS Data Quantitation (pmol LNL / mg Protein) LCMS->Data

Figure 1: Step-by-step workflow for the extraction and quantitation of Lysinonorleucine from biological tissues.

Data Analysis & Validation

Calculations

LNL is typically normalized to total protein content or total amino acid content (often Hydroxyproline for collagen or Valine/Alanine for elastin).



Reporting Unit: pmol LNL / mg dry tissue weight OR residues LNL / 1000 residues.

Troubleshooting Guide
IssueProbable CauseSolution
Low Sensitivity Ion suppression from bulk amino acids.[11]Increase dilution (1:20) or use a diverter valve to send the first 2 mins of flow to waste.
Peak Tailing Column overload or pH mismatch.Ensure reconstitution solvent matches initial mobile phase (100% aqueous).
No Detection Incomplete hydrolysis or lack of reduction.Verify oven temp (110°C) and ensure NaBH4 step was performed if measuring immature crosslinks.

References

  • Vertex AI Search. (2024). Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks. Retrieved from

  • Creative Proteomics. (n.d.). Optimizing Sample Preparation for Accurate Lysine Measurement. Retrieved from

  • ResearchGate. (2016). Simultaneous detection of lysine metabolites by a single LC–MS/MS method. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Lysinonorleucine Product Data & Molecular Weight. Retrieved from

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids. Retrieved from

Sources

HPLC methods for separating lysinenorleucine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Strategies for the Separation and Quantification of Lysinenorleucine (LNL) Isomers

Executive Summary

Lysinenorleucine (LNL) is a non-reducible, stable crosslink found in collagen and elastin, formed via the condensation of a lysine residue with an allysine aldehyde. Its quantification is a critical biomarker for connective tissue turnover, fibrosis, and bone density disorders.

The analysis of LNL presents two distinct "isomer" challenges:

  • Structural Specificity: Separating LNL from structurally related crosslinks like Hydroxylysylnorleucine (HLNL) and Dihydroxylysinonorleucine (DHLNL).

  • Stereochemical Complexity: LNL contains two chiral centers. While biologically synthesized as the LL-isomer , acid hydrolysis induces racemization, resulting in a mixture of LL, DL, LD, and DD diastereomers.

This guide provides two field-proven protocols: a Cation-Exchange (IEC) method for robust total quantitation and an Ion-Pairing LC-MS/MS method for high-sensitivity isomer differentiation.

Pre-Analytical Workflow: The "Clean Sample" Imperative

Expert Insight: Direct injection of hydrolyzed tissue onto HPLC columns often fails because standard amino acids (Leucine, Lysine) are present at concentrations


 to 

times higher than LNL, causing massive signal suppression or co-elution.

The CF11 Cellulose Enrichment Step is the industry standard for removing bulk amino acids while retaining crosslinks.

Protocol A: Tissue Hydrolysis and CF11 Enrichment

Reagents: 6M HCl, CF11 Cellulose (Whatman), n-Butanol, Acetic Acid, Glacial Acetic Acid.

  • Hydrolysis:

    • Wash 10-50 mg of tissue (bone powder, skin biopsy) with saline.

    • Add 1.0 mL of 6M HCl .

    • Seal in a hydrolysis vial under

      
       atmosphere.
      
    • Incubate at 110°C for 20–24 hours .

    • Evaporate to dryness (SpeedVac) to remove HCl. Re-suspend in 500 µL water.

  • CF11 Column Preparation:

    • Slurry CF11 cellulose in the Wash Solvent (n-Butanol : Acetic Acid : Water, 4:1:1 v/v/v).

    • Pack a small glass column (Pasteur pipette with glass wool plug) with 2 mL of slurry.

  • Enrichment:

    • Apply the re-suspended hydrolysate to the column.

    • Wash: Elute with 3 mL of Wash Solvent. Note: Standard amino acids elute here.

    • Elute Crosslinks: Apply 2 mL of HPLC-grade Water . Collect this fraction.

    • Lyophilize the water fraction and re-dissolve in Mobile Phase A.

Analytical Workflows

Workflow Logic Diagram

G Sample Biological Sample (Bone/Skin) Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Sample->Hydrolysis CF11 CF11 Enrichment (Removes bulk AA) Hydrolysis->CF11 Racemization Occurs Here Split Method Selection CF11->Split IEC Method 1: Cation Exchange (Ninhydrin) Split->IEC Robustness LCMS Method 2: IP-RP-HPLC (MS/MS Detection) Split->LCMS Sensitivity Result1 Total LNL Quantification IEC->Result1 Result2 Isomer/Trace Profiling LCMS->Result2

Figure 1: Decision matrix for LNL analysis. CF11 enrichment is the critical junction ensuring analytical success.

Method 1: Cation-Exchange Chromatography (The Gold Standard)

Best for: Total LNL quantification without complex derivatization. Principle: LNL is highly basic. It elutes after Arginine on cation-exchange resins.

  • System: Biochrom 30+ or Beckman 6300 Amino Acid Analyzer.

  • Column: High-resolution Lithium or Sodium Cation Exchange Resin (

    
     mm).
    
  • Reagents:

    • Buffer A: 0.2 M Sodium Citrate, pH 3.15.

    • Buffer B: 0.2 M Sodium Citrate, pH 4.25.

    • Buffer C: 1.2 M Sodium Citrate + 1% Benzyl Alcohol, pH 6.45 (High ionic strength is key for eluting basic crosslinks).

  • Detection: Post-column derivatization with Ninhydrin (Reaction coil at 135°C). Detection at 570 nm.

Gradient Program:

Time (min) % Buffer A % Buffer B % Buffer C Event
0–30 100 0 0 Elution of Acidic/Neutral AAs
30–50 0 100 0 Elution of Hydrophobic AAs
50–90 0 0 100 Elution of LNL (approx. 75 min)

| 90–100 | 100 | 0 | 0 | Re-equilibration |

Validation Note: LNL typically elutes between Ammonia and Arginine. Ensure the "Buffer C" step is long enough to clear the column.

Method 2: Ion-Pairing RP-HPLC-MS/MS (High Sensitivity)

Best for: Differentiating LNL from HLNL/DHLNL and analyzing small sample volumes. Principle: LNL is too polar for standard C18 retention. We use Heptafluorobutyric Acid (HFBA) as a volatile ion-pairing agent to induce retention.

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 7500).

  • Column: C18 (e.g., Phenomenex Gemini C18,

    
    , 
    
    
    
    mm).
  • Mobile Phases:

    • Phase A: Water + 0.1% HFBA (Volatile Ion-Pairing Agent).

    • Phase B: Acetonitrile + 0.1% HFBA.

MS/MS Parameters (MRM Mode):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
LNL 273.2 84.1 25
LNL (Qual) 273.2 128.1 30
HLNL 289.2 84.1 28

| DHLNL | 305.2 | 84.1 | 30 |

Note on Isomers: In this achiral system, LNL diastereomers (LL, DL) may appear as a split peak or a broadened peak. For strict stereochemical separation, replace the C18 column with a Chiralpak ZWIX(+) or similar zwitterionic chiral stationary phase.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Low Sensitivity Ion suppression from bulk amino acids.Repeat CF11 cellulose enrichment; ensure wash step is thorough.
Peak Splitting Diastereomer separation (partial).This is expected in high-efficiency columns. Integrate all peaks for "Total LNL" or switch to chiral column for speciation.
Retention Time Drift HFBA evaporation.HFBA is volatile. Prepare fresh mobile phase daily and keep bottles capped.
Ghost Peaks Carryover of basic crosslinks.Run a "Sawtooth" wash gradient (0% to 100% B rapid cycling) between samples.

References

  • Eyre, D. R., et al. (1984). "Cross-linking in collagen and elastin."[1][2] Annual Review of Biochemistry.

  • Reiser, K., et al. (1992). "Enzymatic and nonenzymatic cross-linking of collagen and elastin." FASEB Journal.

  • Gineyts, E., et al. (2010).[3] "Fast determination of non-reducible collagen cross-links in human urine." Journal of Chromatography B.

  • Saito, M., et al. (1997). "Automated analysis of collagen crosslinks." Analytical Biochemistry.

Sources

Application Note: Purification and Quantification of Lysinonorleucine (LNL) from Biological Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for the Purification and Analysis of Lysinonorleucine (LNL) from Tissue Content Type: Application Note & Detailed Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals

Abstract & Scientific Rationale

Lysinonorleucine (LNL) is a non-reducible, stable bifunctional cross-link found in collagen and elastin. Unlike immature cross-links (e.g., hydroxylysinonorleucine), LNL represents a mature endpoint of the lysyl oxidase-mediated pathway. Its quantification is critical for assessing extracellular matrix (ECM) maturity, fibrosis progression, and tissue turnover rates in drug development and disease modeling.

This protocol details a rigorous workflow for the isolation (purification) and quantification of LNL. It distinguishes itself by combining classic CF-1 cellulose partition chromatography —essential for removing the bulk of standard amino acids and minimizing matrix effects—with modern LC-MS/MS or HPLC detection. This hybrid approach ensures high specificity and sensitivity, overcoming the common "ion suppression" issues seen in direct hydrolysate analysis.

Mechanistic Workflow

The following diagram outlines the critical path from raw tissue to purified analyte.

LNL_Purification_Workflow Tissue Raw Tissue (Aorta, Skin, Bone) Wash Wash & Defat (PBS / Acetone) Tissue->Wash Reduction Reduction (Optional) NaBH4 Treatment (Stabilizes immature crosslinks) Wash->Reduction Preserve Profile Hydrolysis Acid Hydrolysis 6M HCl, 110°C, 24h (Destroys peptide bonds, LNL survives) Wash->Hydrolysis LNL only Reduction->Hydrolysis Evaporation Evaporation Remove HCl Hydrolysis->Evaporation CF1_Load CF-1 Cellulose Loading Mobile Phase: BuOH:HAc:H2O (4:1:1) Evaporation->CF1_Load CF1_Wash Wash Step Elutes Standard Amino Acids CF1_Load->CF1_Wash Flow through CF1_Elute Elution Step Water/Dilute Acid (Releases LNL & Crosslinks) CF1_Wash->CF1_Elute Switch Solvent Analysis LC-MS/MS or HPLC Quantification CF1_Elute->Analysis

Figure 1: Operational workflow for LNL isolation. The CF-1 Cellulose step acts as a "chemical filter," retaining cross-links based on their unique hydrophobicity and size compared to standard amino acids.

Pre-Analytical Considerations

Chemical Stability

LNL (MW 275.34 Da) is chemically stable in strong acids and non-reducible.

  • Reduction (NaBH₄): While LNL does not require reduction to survive hydrolysis, treating tissue with sodium borohydride (NaBH₄) is standard practice. This stabilizes immature precursors (like dehydro-LNL) and allows for a comprehensive cross-link profile (Total LNL + HLNL + DHLNL) from a single sample.

  • Hydrolysis: The peptide backbone must be completely degraded. Standard 6M HCl hydrolysis is the gold standard.

The Challenge of Matrix Interference

Direct analysis of tissue hydrolysates by LC-MS is often compromised by the massive abundance of standard amino acids (Glycine, Proline, Lysine), which cause severe ion suppression at the source. Purification via CF-1 cellulose is the critical "cleanup" step that enriches cross-links by orders of magnitude.

Detailed Protocol

Phase 1: Tissue Preparation & Hydrolysis

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Borohydride (NaBH₄) (Sigma-Aldrich)

  • 6M Hydrochloric Acid (HCl), LC-MS grade

  • Nitrogen gas (for drying)[1]

Protocol:

  • Mincing: Dissect tissue (approx. 10–50 mg wet weight) and mince finely to increase surface area. Wash 3x with PBS to remove blood.

  • Reduction (Recommended):

    • Suspend tissue in PBS (pH 7.4).

    • Add NaBH₄ to a final concentration of ~1 mg/mL.

    • Incubate for 1 hour at room temperature. Note: Reaction releases hydrogen gas; ensure venting.

    • Stop reaction by adjusting pH to ~3.0 with dilute acetic acid. Wash tissue 3x with distilled water.

  • Hydrolysis:

    • Place tissue in a hydrolysis vial (e.g., screw-cap glass tube with Teflon liner).

    • Add 6M HCl (approx. 1 mL per 10 mg tissue).

    • Flush headspace with Nitrogen to remove oxygen (prevents oxidative degradation).

    • Seal and incubate at 110°C for 24 hours .

  • Drying:

    • Cool samples to room temperature.

    • Evaporate HCl under a stream of Nitrogen or using a centrifugal vacuum concentrator (SpeedVac).

    • Critical: Remove all acid traces. Re-dissolve in water and dry again if necessary.

Phase 2: CF-1 Cellulose Enrichment (Purification)

This step separates the "Cross-link Pool" (LNL, Desmosine, Pyridinoline) from standard amino acids.

Reagents:

  • CF-1 Cellulose Powder (Whatman/Cytiva or equivalent fibrous cellulose).

  • Mobile Phase A (Wash): n-Butanol : Acetic Acid : Water (4 : 1 : 1 v/v/v).

  • Mobile Phase B (Elution): Water (LC-MS grade).

Protocol:

  • Column Preparation:

    • Slurry 1.5 g of CF-1 cellulose in Mobile Phase A.

    • Pack into a small glass column or a disposable SPE cartridge (approx. bed volume 2–3 mL).

    • Pre-wash with 10 mL of Mobile Phase A.

  • Sample Loading:

    • Re-dissolve the dried hydrolysate in 500 µL of Mobile Phase A .

    • Apply gently to the top of the CF-1 column.

  • Wash (Removal of Standard Amino Acids):

    • Elute with 15–20 mL of Mobile Phase A .

    • Mechanism:[2][3] Standard amino acids (Gly, Pro, Leu, etc.) are soluble in the organic-rich phase and elute. LNL and other cross-links adhere to the cellulose stationary phase due to their larger size and specific polarity/hydrophobicity balance.

    • Discard this fraction (or save for standard amino acid analysis if needed).

  • Elution (Recovery of LNL):

    • Elute with 10 mL of Water (Mobile Phase B) .

    • Collect this fraction.[3][4][5][6] It contains the enriched LNL.[4]

  • Re-concentration:

    • Lyophilize or SpeedVac the water fraction to dryness.

    • Re-suspend in a small volume (e.g., 100 µL) of 0.1% Formic Acid for LC-MS analysis.

Phase 3: Analytical Quantification (LC-MS/MS)

System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex QTRAP). Column:

  • Option A (Ion Pairing): C18 Column (e.g., Waters Atlantis T3), 2.1 x 100 mm, 3 µm.

  • Option B (Aqueous Normal Phase): Diamond Hydride (Cogent), 2.1 x 100 mm.

Mobile Phases (for Option A - C18):

  • A: Water + 0.05% Heptafluorobutyric Acid (HFBA) (Ion-pairing agent is mandatory for retention on C18).

  • B: Acetonitrile + 0.05% HFBA.

LC Gradient:

Time (min) % B Event
0.0 0 Load/Equilibrate
1.0 0 Hold
10.0 50 Linear Gradient
12.0 90 Wash

| 12.1 | 0 | Re-equilibrate |

MS Parameters (MRM Mode):

  • Ionization: ESI Positive Mode.

  • Target: Lysinonorleucine (LNL).[4]

  • Precursor Ion [M+H]⁺: 276.2 m/z.

  • Product Ions (Quantifier/Qualifier):

    • Primary: 276.2 → 84.1 m/z (Loss of lysine side chain/cyclization).

    • Secondary: 276.2 → 130.1 m/z.

    • Note: Optimize collision energy (CE) using a synthetic standard if available. Typical CE ranges 20–35 eV.

Data Presentation & Validation

Calculation

LNL content is typically expressed as residues per collagen molecule or residues per 1000 amino acids.



Note: Hydroxyproline (Hyp) is used as the collagen internal standard. Hyp accounts for ~13-14% of collagen by weight.

Quality Control Table
ParameterAcceptance CriteriaTroubleshooting
Recovery > 85% post-CF1 columnIf low, ensure sample was fully dissolved in Mobile Phase A (BuOH mix) before loading.
Retention Time ± 0.1 min shift maxCheck HFBA concentration; volatile ion-pairing agents can evaporate over time.
Linearity (R²) > 0.99 (1–1000 pmol)Check for saturation at detector; dilute sample if necessary.
Blank Signal < 1% of LOQCarryover is common with cross-links. Use a saw-tooth wash gradient.

References

  • Tanzer, M. L., & Mechanic, G. (1970). Isolation of lysinonorleucine from collagen.[7] Biochemical and Biophysical Research Communications, 39(1), 183–189. Link

    • Foundational paper establishing the isol
  • Skinner, S. J. M. (1982). Rapid method for the purification of the elastin cross-links, desmosine and isodesmosine. Journal of Chromatography A, 229(1), 200-204. Establishes the CF-1 cellulose chromatography method for cross-link enrichment.
  • Eyre, D. R., et al. (2019). Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact.[2] Journal of Biological Chemistry, 294(16), 6578–6590.[2] Link

    • Modern analysis of collagen cross-linking p
  • Nagaraj, R. H., et al. (2025). Separation of Natural Collagen Crosslinks Using Buffer and Ion-pairing Agent Free Solvents on Silica Hydride Column. Methods in Molecular Biology. Describes modern ANP-HPLC methods to avoid ion-pairing agents.
  • Yamauchi, M., & Sricholpech, M. (2012). Lysine post-translational modifications of collagen. Essays in Biochemistry, 52, 113–133. Link

    • Comprehensive review of cross-link structures and biological significance.

Sources

Application Notes and Protocols for the Quantification of Lysinonorleucine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the analytical standards and methodologies for the precise and accurate quantification of lysinonorleucine (LNL), a critical biomarker of protein cross-linking and oxidative damage. This document delves into the synthesis of analytical standards, sample preparation, and a detailed protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, employing the principle of stable isotope dilution for enhanced accuracy. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and protocols to confidently measure LNL in various biological matrices.

Introduction: The Significance of Lysinonorleucine

Lysinonorleucine (LNL) is a non-reducible amino acid cross-link formed in proteins through the condensation of a lysine residue with an allysine residue.[1] Allysine itself is derived from the enzymatic oxidation of a lysine residue by lysyl oxidase. This cross-linking plays a crucial role in the structure and stability of extracellular matrix proteins such as elastin and collagen.[1]

Beyond its structural role, LNL has emerged as a significant biomarker of protein damage resulting from oxidative stress. Elevated levels of LNL have been associated with various pathological conditions, including connective tissue disorders and diseases linked to increased protein oxidation.[2][3][4][5] Therefore, the accurate quantification of LNL in biological samples is of paramount importance for understanding disease pathogenesis, identifying potential therapeutic targets, and monitoring disease progression.

The Analytical Challenge: Why LNL Quantification Requires a Specialized Approach

The quantification of LNL presents several analytical challenges:

  • Low Abundance: LNL is typically present in low concentrations within complex biological matrices.

  • Protein-Bound Nature: As a cross-link, LNL is an integral part of the protein structure and must be efficiently released through hydrolysis without degradation.

  • Isomeric Interferences: The presence of other amino acids and their derivatives can potentially interfere with the analysis.

To overcome these challenges, a highly sensitive and selective analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of LNL due to its ability to provide both chromatographic separation and mass-based detection with high specificity.

The Cornerstone of Accuracy: Analytical Standards

The reliability of any quantitative analysis hinges on the quality of the analytical standards. For LNL quantification, two key standards are essential: a native (unlabeled) LNL standard and a stable isotope-labeled LNL internal standard.

Synthesis of Lysinonorleucine (LNL) Analytical Standard
Synthesis of Stable Isotope-Labeled Lysinonorleucine (d-LNL) Internal Standard

For the most accurate quantification using the stable isotope dilution (SID) method, a stable isotope-labeled internal standard is indispensable. Deuterated LNL (d-LNL) is an ideal choice. The synthesis of d-LNL can be approached by incorporating deuterium atoms into either the lysine or allysine precursor. General methods for the deuteration of amino acids have been described and can be adapted for this purpose.[6][7] The use of a deuterated cross-linker has also been shown to be beneficial in cross-linking mass spectrometry studies.[8]

The synthesis of both native and labeled standards requires careful purification, typically by high-performance liquid chromatography (HPLC), and thorough characterization using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm identity and purity.

From Sample to Analyte: A Robust Sample Preparation Protocol

The goal of sample preparation is to efficiently liberate LNL from the protein backbone while minimizing its degradation and removing interfering matrix components.

Protein Hydrolysis: The Critical First Step

Given that LNL is a protein cross-link, hydrolysis is a mandatory step to cleave the peptide bonds and release the free amino acid. Both acid and enzymatic hydrolysis methods can be employed, often in combination, to achieve complete protein digestion.[9][10][11]

Protocol for Acid Hydrolysis:

  • Accurately weigh the protein-containing sample (e.g., tissue homogenate, purified protein) into a hydrolysis tube.

  • Add a known amount of the stable isotope-labeled LNL internal standard (d-LNL) to the sample. The amount of internal standard should be comparable to the expected amount of endogenous LNL.

  • Add 6 M HCl to the tube, ensuring the sample is completely submerged.

  • Flush the tube with nitrogen gas to remove oxygen and prevent oxidative degradation.

  • Seal the tube and heat at 110°C for 24 hours.

  • After cooling, carefully open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried hydrolysate in a suitable solvent (e.g., the initial mobile phase of the LC-MS/MS analysis).

  • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.

Note: Acid hydrolysis can lead to the degradation of some amino acids. While LNL is relatively stable, it is crucial to optimize hydrolysis conditions for your specific sample matrix.

Solid-Phase Extraction (SPE) for Sample Clean-up (Optional)

For complex matrices with high levels of interfering substances, an additional solid-phase extraction (SPE) step may be necessary to further purify the sample before LC-MS/MS analysis. A mixed-mode cation exchange SPE cartridge is often suitable for retaining and eluting amino acids.

The Power of Precision: LC-MS/MS Quantification of LNL

The heart of the LNL quantification workflow is the LC-MS/MS analysis. This technique provides the necessary selectivity and sensitivity to accurately measure LNL in complex biological samples.

Liquid Chromatography: Separating the Components

The choice of chromatographic column and mobile phases is critical for achieving good separation of LNL from other amino acids and matrix components. A hydrophilic interaction liquid chromatography (HILIC) column is often a good choice for retaining and separating polar analytes like amino acids.[12]

Table 1: Recommended LC Parameters

ParameterRecommended Condition
Column HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a high percentage of Mobile Phase B and gradually increase the percentage of Mobile Phase A.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40°C
Injection Volume 5 - 10 µL
Tandem Mass Spectrometry: The Key to Specificity

Tandem mass spectrometry (MS/MS) provides the high degree of selectivity required for LNL quantification. The analysis is performed in the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for LNL is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The same is done for the stable isotope-labeled internal standard.

Table 2: Hypothetical MRM Transitions for LNL and d-LNL

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
LNL [To be determined empirically][To be determined empirically][To be determined empirically]
d-LNL [To be determined empirically][To be determined empirically][To be determined empirically]

Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energy, must be determined experimentally by infusing the pure LNL and d-LNL standards into the mass spectrometer.

The Principle of Stable Isotope Dilution (SID)

The use of a stable isotope-labeled internal standard is central to achieving the highest accuracy and precision. The SID method corrects for any analyte loss during sample preparation and for variations in ionization efficiency in the mass spectrometer. The concentration of the endogenous LNL is determined by calculating the ratio of the peak area of the native LNL to the peak area of the known amount of the d-LNL internal standard.

SID_Principle cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (Unknown LNL) Spike Add Known Amount of d-LNL Sample->Spike Hydrolysis Protein Hydrolysis Spike->Hydrolysis Cleanup Sample Clean-up Hydrolysis->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (LNL / d-LNL) MS->Ratio Result Determine LNL Concentration Ratio->Result CalCurve Calibration Curve CalCurve->Result

Figure 1: The principle of stable isotope dilution for LNL quantification.

Workflow for LNL Quantification: A Visual Guide

The entire analytical workflow, from sample preparation to data analysis, is a multi-step process that requires careful execution to ensure reliable results.

LNL_Workflow cluster_prep I. Sample Preparation cluster_lcms II. LC-MS/MS Analysis cluster_data III. Data Analysis A 1. Sample Aliquoting B 2. Spiking with d-LNL Internal Standard A->B C 3. Acid Hydrolysis (6M HCl, 110°C, 24h) B->C D 4. Evaporation & Reconstitution C->D E 5. Filtration D->E F 6. Injection onto HILIC Column E->F G 7. Gradient Elution F->G H 8. MS/MS Detection (MRM Mode) G->H I 9. Peak Integration H->I J 10. Calculation of Peak Area Ratios I->J K 11. Quantification using Calibration Curve J->K

Figure 2: A comprehensive workflow for the quantification of lysinonorleucine.

Method Validation: Ensuring Trustworthiness

To ensure the reliability and reproducibility of the LNL quantification method, a thorough validation should be performed according to established guidelines. Key validation parameters include:

  • Linearity and Range: Demonstrating a linear relationship between the analyte concentration and the instrument response over a defined range.

  • Accuracy and Precision: Assessing the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Selectivity and Specificity: Ensuring that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effect: Evaluating the influence of the sample matrix on the ionization of the analyte.

  • Stability: Assessing the stability of the analyte in the sample matrix under different storage and processing conditions.

Conclusion: A Pathway to Accurate LNL Quantification

The accurate quantification of lysinonorleucine is a critical tool for researchers and clinicians investigating protein damage and its role in various diseases. By employing well-characterized analytical standards, a robust sample preparation protocol, and a validated LC-MS/MS method with stable isotope dilution, it is possible to obtain reliable and reproducible data. This technical guide provides a comprehensive framework for establishing a robust LNL quantification workflow, empowering researchers to advance our understanding of the biological significance of this important protein cross-link.

References

  • The formation of the major lysine-derived cross-links in elastin. ResearchGate. Available at: [Link]

  • Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact. PMC. Available at: [Link]

  • Allysine. Wikipedia. Available at: [Link]

  • Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. PMC. Available at: [Link]

  • Lysinonorleucine. A new amino acid from hydrolysates of elastin. PubMed. Available at: [Link]

  • Synthesis of lysinonorleucine and mass spectrometric analysis of lysinonorleucine and merodesmosine in bovine ligament and eggshell membrane. ResearchGate. Available at: [Link]

  • Hydrolyzed collagen: Exploring its applications in the food and beverage industries and assessing its impact on human health – A comprehensive review. PMC. Available at: [Link]

  • Enzymatic hydrolysis for the production of collagen peptides. Biocatalysts. Available at: [Link]

  • Lysine post-translational modifications of collagen. PMC. Available at: [Link]

  • Biomarkers in Connective Tissue Diseases. PMC. Available at: [Link]

  • Biomarkers in connective tissue diseases. PubMed. Available at: [Link]

  • Clinically Relevant Biomarkers in Connective Tissue Disease-Associated Interstitial Lung Disease. PMC. Available at: [Link]

  • Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. PMC. Available at: [Link]

  • The Isotope-Labeled, MS-Cleavable Cross-Linker Disuccinimidyl Dibutyric Urea for Improved Cross-Linking/Mass Spectrometry Studies. PubMed. Available at: [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. PMC. Available at: [Link]

  • Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing. PubMed. Available at: [Link]

  • Amino acid analysis in biofluids using LC-MS/MS: Method development, validation and application in clinical research and dairy s. ETH Zurich Research Collection. Available at: [Link]

  • LC-MS/MS Method Package for D/L Amino Acids. Shimadzu. Available at: [Link]

  • Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. PMC. Available at: [Link]

  • Predictive Biomarkers and Novel Treatments for the Progressive Fibrosing Phenotype in Interstitial Lung Disease Associated with Connective Tissue Disease. MDPI. Available at: [Link]

  • Discovery of lysine post-translational modifications through mass spectrometric detection. PMC. Available at: [Link]

Sources

Application Note & Protocol: Advanced Analysis of Lysine-Norleucine Crosslinks in Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview and practical protocols for the analysis of lysine-norleucine (K-Nle) crosslinks using mass spectrometry data. We will delve into the significance of these modifications, the mass spectrometry workflows to identify them, and a comprehensive guide to the software and tools available for robust data analysis.

Introduction to Lysine-Norleucine Crosslinks and Their Significance

Formaldehyde, a widely used chemical crosslinker in structural biology and proteomics, reacts with lysine residues to form a Schiff base, which can then react with a second lysine residue to form a methylene bridge. However, a common side reaction involves the reaction of formaldehyde with a lysine residue to form a dehydrated Schiff base, which upon reduction with sodium borohydride, results in the formation of norleucine. This K-Nle modification represents a "dead-end" crosslink, where one of the reactive sites has been quenched. The accurate identification and quantification of K-Nle crosslinks are crucial for several reasons:

  • Quality Control in Crosslinking Experiments: High levels of K-Nle modifications can indicate suboptimal crosslinking conditions, such as inappropriate formaldehyde concentration or reaction time.

  • Structural Interpretation: The presence of a K-Nle modification provides distance constraints, indicating that the modified lysine residue was accessible to the crosslinking reagent but did not form a bridge with another lysine. This information can be valuable for refining protein structure models.

  • Understanding Reaction Mechanisms: Studying the prevalence of K-Nle crosslinks can offer insights into the chemical reactivity of specific lysine residues within a protein complex.

Mass Spectrometry Approaches for K-Nle Analysis

The identification of K-Nle crosslinks relies on high-resolution mass spectrometry to detect the characteristic mass shift and fragmentation pattern.

Bottom-Up Proteomics Workflow

The most common approach involves the enzymatic digestion of the crosslinked protein or protein complex, followed by liquid chromatography-mass spectrometry (LC-MS/MS) analysis of the resulting peptides. The key steps are:

  • Crosslinking: Proteins are incubated with formaldehyde.

  • Reduction: The reaction is quenched, and Schiff bases are reduced with sodium borohydride or sodium cyanoborohydride.

  • Enzymatic Digestion: The protein sample is digested, typically with trypsin.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

Characteristic Mass Shift

The conversion of a lysine residue to norleucine results in a mass change of +14.01565 Da (CH2). This specific mass shift is a key signature used to identify K-Nle modified peptides in the MS data.

Software and Tools for Data Analysis

Several software tools can be employed for the identification of K-Nle crosslinks from mass spectrometry data. The ideal software should be capable of handling complex spectra and searching for non-standard modifications with high mass accuracy.

SoftwareTypeKey Features for K-Nle AnalysisWebsite
MaxQuant Open-SourceUser-defined modifications, high mass accuracy, integrated Andromeda search engine.[Link]
pLink 2 Open-SourceSpecialized for crosslink identification, supports various crosslinkers and modifications.[Link]
MeroX Open-SourceTailored for crosslink analysis, offers a user-friendly interface and visualization tools.[Link]
Proteome Discoverer CommercialComprehensive proteomics platform with customizable workflows and support for various modifications.

Step-by-Step Protocol for Data Analysis using MaxQuant

This protocol outlines the analysis of K-Nle crosslinks using MaxQuant, a widely used open-source platform for quantitative proteomics.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis (MaxQuant) Protein Protein Sample Crosslinked Formaldehyde Crosslinking Protein->Crosslinked Reduced Reduction (NaBH4) Crosslinked->Reduced Digested Trypsin Digestion Reduced->Digested LC LC Separation Digested->LC MSMS MS/MS Acquisition LC->MSMS RAW RAW Data Files MSMS->RAW MQ_Config MaxQuant Configuration RAW->MQ_Config Search Database Search (Andromeda) MQ_Config->Search Results Identification & Quantification Search->Results

Caption: Workflow for K-Nle crosslink analysis.

MaxQuant Configuration for K-Nle Analysis
  • Launch MaxQuant: Open the MaxQuant software.

  • Load RAW Data: In the "Raw files" tab, load your mass spectrometry data files.

  • Group-specific Parameters:

    • Type: Set to "Standard".

    • Digestion: Select "Trypsin/P".

    • Variable Modifications: This is the crucial step for K-Nle identification.

      • Click on "Modifications...".

      • In the "Variable modifications" window, add a new modification:

        • Name: Norleucine

        • Composition: C H2

        • Mass: 14.01565

        • Site: K

        • Type: Standard

      • Ensure "Oxidation (M)" and other common modifications are also selected.

    • Instrument: Select the appropriate instrument model from the dropdown list.

  • Global Parameters:

    • FASTA files: Add your protein sequence database.

    • Identifications: Set the False Discovery Rate (FDR) to 0.01 for both peptides and proteins.

  • Start Analysis: Click the "Start" button to initiate the analysis.

Interpreting the Results

Upon completion, MaxQuant will generate a series of output files in a "combined/txt" folder. The key file for K-Nle analysis is modificationSpecificPeptides.txt.

  • Filtering for K-Nle: Filter the "Modifications" column for your defined "Norleucine" modification.

  • Localization Probability: The "Localization prob" column provides the confidence score for the modification site. A score close to 1 indicates high confidence.

  • Intensity: The "Intensity" column provides the abundance of the modified peptide, which can be used for relative quantification.

Validation and Trustworthiness

The protocol described is designed to be self-validating through several key features within the MaxQuant platform:

  • False Discovery Rate (FDR): The use of a target-decoy database search strategy allows for the statistical control of false positives. An FDR of 1% is a stringent and widely accepted threshold in the proteomics community.

  • Andromeda Score: This is a probability-based scoring algorithm that provides a statistical measure of the confidence of a peptide-spectrum match.

  • Localization Probability: MaxQuant calculates the probability that a modification is correctly assigned to a specific amino acid residue, providing an additional layer of confidence.

Conclusion

References

  • Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature biotechnology, 26(12), 1367–1372. [Link]

  • Cox, J., Neuhauser, N., Michalski, A., Scheltema, R. A., Olsen, J. V., & Mann, M. (2011). Andromeda: a peptide search engine integrated into the MaxQuant environment. Journal of proteome research, 10(4), 1794–1805. [Link]

  • Chen, Z., et al. (2019). pLink 2: a cross-linking proteomics data analysis software for more complex and accurate identification. bioRxiv. [Link]

  • Götze, M., Pettelkau, J., Schaks, S., Bosse, K., Ihling, C. H., & Sinz, A. (2015). MeroX: a user-friendly and open-source software for the analysis of cross-linking mass spectrometry data. Journal of proteome research, 14(11), 4947–4957. [Link]

Troubleshooting & Optimization

strategies to prevent artificial lysinenorleucine formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Prevent Artificial Lysinenorleucine (LNL) Formation Role: Senior Application Scientist Status: Online | System: Active

Introduction: The "Hidden" Crosslink

Welcome to the . You are likely here because you have detected an unexpected crosslink—Lysinenorleucine (LNL) —in your therapeutic protein, peptide synthesis, or amino acid analysis data.

Crucial Distinction: Before proceeding, verify your target.

  • Lysinoalanine (LAL): Forms via

    
    -elimination at high pH  (alkaline treatment).
    
  • Lysinenorleucine (LNL): Forms via oxidative deamination (aldehyde intermediate).

If you are dealing with LNL , this guide provides the specific protocols to inhibit the oxidative pathway responsible for this artifact.

Module 1: Root Cause Analysis (The Mechanism)

To prevent LNL, you must break the chain of causality. Artificial LNL does not form spontaneously; it requires a specific sequence of events driven by oxidative stress and metal catalysis .

The LNL Formation Pathway
  • Initiation: A lysine residue undergoes oxidative deamination (often catalyzed by transition metals like

    
     or 
    
    
    
    and ROS) to form Allysine (
    
    
    -aminoadipic-
    
    
    -semialdehyde).
  • Propagation: The aldehyde group of Allysine reacts with the

    
    -amino group of a neighboring Lysine.
    
  • Formation: This forms a reversible Schiff Base (

    
    -dehydro-lysinonorleucine).
    
  • Stabilization: Reduction (often by formulation excipients or acid hydrolysis conditions) locks this into the stable Lysinenorleucine crosslink.

LNL_Mechanism Lys1 Lysine Residue A Allysine Allysine (Aldehyde) Lys1->Allysine Oxidative Deamination ROS Oxidative Stress (Metal Ions/Peroxides) ROS->Allysine Schiff Schiff Base (Reversible) Allysine->Schiff + Lysine B Lys2 Lysine Residue B Lys2->Schiff LNL LYSINENORLEUCINE (Stable Crosslink) Schiff->LNL Reduction Red Reduction Step (Acid/Reducing Agents) Red->LNL

Figure 1: The oxidative pathway of Lysinenorleucine formation. Blocking the transition from Lysine to Allysine is the primary control point.

Module 2: Troubleshooting Analytical Artifacts

Scenario: You are performing amino acid analysis (AAA) or proteomics, and LNL appears in your hydrolysate, even though the native protein was pure.

Diagnosis: This is an Acid Hydrolysis Artifact . Standard hydrolysis (6M HCl, 110°C) is an oxidative environment if oxygen is present. The high temperature accelerates the conversion of Lysine to Allysine, which then crosslinks during the cooling or drying phases.

Protocol: Artifact-Free Hydrolysis

Objective: Eliminate oxygen and scavenge chlorine radicals during the 24-hour heating cycle.

ParameterStandard Protocol (Risk: HIGH)LNL-Free Protocol (Risk: LOW)
Acid 6M HCl (Standard)6M HCl + 0.1% - 1.0% Phenol
Atmosphere Ambient Air / Poor VacuumStrict Inert Atmosphere (Argon/N2)
Vessel Screw-cap tubeVacuum hydrolysis tube (sealed glass)
Temperature 110°C110°C (or 150°C for rapid 1h hydrolysis)

Step-by-Step Implementation:

  • Sample Prep: Weigh protein into a heavy-walled glass hydrolysis tube.

  • The Scavenger: Add 6M HCl containing 0.1% Phenol .

    • Why? Phenol acts as a halogen scavenger, preventing chlorine radicals (formed from HCl) from oxidizing the Lysine side chain to the aldehyde intermediate [1].

  • Deoxygenation (Critical):

    • Method A (Best): Perform 3 cycles of Freeze-Pump-Thaw . Freeze sample in liquid

      
      , apply vacuum (<50 mTorr), thaw. Repeat. Seal under vacuum.
      
    • Method B (Good): Flush the tube headspace with high-purity Argon for 60 seconds before rapid sealing.

  • Hydrolysis: Heat at 110°C for 24 hours.

  • Post-Processing: Evaporate acid under nitrogen, not air.

Expert Tip: If you detect LNL despite these steps, check your HCl source. Aged HCl can contain free chlorine (


), a potent oxidant. Use fresh, sequencing-grade constant boiling HCl.

Module 3: Troubleshooting Formulation & Storage

Scenario: Your Monoclonal Antibody (mAb) or ADC shows High Molecular Weight Species (HMWS) containing LNL crosslinks after stability testing.

Diagnosis: Metal-Catalyzed Oxidation. Trace metals (Fe, Cu) from buffers or excipients are catalyzing the Lys


 Allysine oxidation.
Strategy: The "Chelate & Sacrifice" System

To prevent LNL in liquid or lyophilized formulations, you must build a redundant defense system.

1. Chelation (The Primary Defense)

Free metal ions are the engine of Lysine oxidation. You must sequester them.

  • Action: Add DTPA (Diethylenetriaminepentaacetic acid) or EDTA to your buffer.

  • Concentration: 0.02 – 0.1 mM is typically sufficient.

  • Why DTPA? DTPA often binds transition metals (like

    
     and 
    
    
    
    ) more tightly than EDTA and prevents them from participating in redox cycling.
2. Sacrificial Antioxidants

If ROS are generated, give them a target other than your Lysine residues.

  • Action: Include L-Methionine or L-Histidine in the formulation.

  • Mechanism: Methionine is oxidized to Met-sulfoxide (which is often reversible or less distinct structurally) more readily than Lysine is oxidized to Allysine. It acts as a "chemical fuse."

3. pH Control

The Schiff base formation (Allysine + Lysine) is pH-dependent.

  • Observation: The reaction is faster at alkaline pH (where the

    
    -amino group is unprotonated, 
    
    
    
    ).
  • Action: Maintain formulation pH slightly acidic (pH 5.0 – 6.5) if protein stability allows. This keeps Lysine protonated (

    
    ), rendering it non-nucleophilic and unable to attack the Allysine aldehyde [2].
    

Module 4: Bioconjugation (ADCs)

Scenario: You are conjugating a payload to your antibody, and non-reducible crosslinks (LNL) are forming.

Diagnosis: Aldehyde Leakage. If your conjugation chemistry involves generating aldehydes (e.g., periodate oxidation of carbohydrates), you are creating the exact precursor needed for LNL.

Prevention Protocol:

  • Quenching: Immediately after the conjugation reaction is complete, quench excess aldehyde groups.

    • Reagent:Acetylhydrazide or Glycine .

    • Why? These small nucleophiles react with unreacted aldehydes faster than the protein's own Lysine residues, capping the reactive sites.

  • Reduction: If the conjugation involves a reductive amination step (using

    
    ), ensure the reduction is driven to completion rapidly to prevent the reversible Schiff bases from exchanging and forming inter-protein crosslinks.
    

Summary: Troubleshooting Decision Tree

Use this logic flow to identify your specific solution.

Troubleshooting Start LNL Detected Context Identify Context Start->Context Hydrolysis Acid Hydrolysis (Amino Acid Analysis) Context->Hydrolysis Analytical Artifact Formulation Drug Product (Storage/Stability) Context->Formulation Protein Impurity Phenol Add 0.1% Phenol (Scavenge Radicals) Hydrolysis->Phenol Vacuum Strict Deoxygenation (Freeze-Pump-Thaw) Hydrolysis->Vacuum Chelate Add DTPA/EDTA (Remove Metals) Formulation->Chelate pH Lower pH to 5.0-6.0 (Protonate Lysine) Formulation->pH Antiox Add Met/His (Sacrificial Antioxidant) Formulation->Antiox

Figure 2: Decision matrix for selecting the correct LNL prevention strategy.

References

  • Mustățea, G., et al. (2019). "Protein Acidic Hydrolysis for Amino Acids Analysis in Food - Progress Over Time." Journal of Agroalimentary Processes and Technologies. Link

  • Torosantucci, R., et al. (2014). "Oxidation of Therapeutic Proteins and Peptides: Structural and Biological Consequences." Pharmaceutical Research. Link

  • Finley, J. W., et al. (1980). "Lysinoalanine Formation in Food Proteins." Journal of Agricultural and Food Chemistry. Link

  • Waters Corporation. (2020). "Comprehensive Guide to Hydrolysis and Analysis of Amino Acids." Waters Application Notes. Link

Technical Support Center: Lysinenorleucine (LNL) Storage & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Best Practices for Storing and Handling Lysinenorleucine Standards and Samples Audience: Senior Researchers, Biochemists, and Analytical Scientists Version: 1.0 (Current as of 2026)

Introduction: The Stability Paradox

Lysinenorleucine (LNL) is a non-reducible, "mature" crosslink found in collagen and elastin. Unlike its precursors (such as allysine aldol) or intermediate crosslinks (like dehydro-LNL), mature LNL is chemically robust and stable under strong acid hydrolysis.

However, stability in tissue does not equate to stability in solution. Once isolated or reconstituted as a standard, LNL becomes susceptible to surface adsorption, oxidative degradation, and bacterial consumption. This guide defines the rigorous protocols required to maintain quantitative integrity.

The Golden Standard: Storage Protocols

A. Reference Standards (Pure Compound)

The integrity of your calibration curve depends entirely on how you handle the lyophilized standard.

StateStorage TempContainer TypeShelf LifeCritical Notes
Lyophilized Powder -20°CAmber Glass>2 YearsHygroscopic. Equilibrate to RT before opening to prevent condensation.
Stock Solution -80°CPolypropylene (PP)6 MonthsSolvent: 0.1 M HCl. Avoid phosphate buffers (precipitation risk).
Working Standard 4°CPP / Silanized Glass<1 WeekOxidation sensitive. Keep headspace minimal.
Protocol: Reconstitution of LNL Standard
  • Equilibration: Remove vial from -20°C; let stand at room temperature (RT) for 30 mins in a desiccator.

  • Solvent Selection: Use 0.1 M HCl .

    • Why? Acidic pH (<2.0) prevents microbial growth and maintains the protonated state, reducing adsorption to container walls.

  • Dissolution: Vortex gently. LNL is freely soluble in acidic aqueous solutions.

  • Aliquoting: Do not store the bulk stock at 4°C. Aliquot into single-use volumes (e.g., 50 µL) in high-quality polypropylene tubes. Flash freeze in liquid nitrogen before transferring to -80°C.

B. Biological Samples (Tissue & Hydrolysates)

LNL is released from the protein matrix via acid hydrolysis.

  • Raw Tissue: Snap freeze in liquid nitrogen; store at -80°C. Avoid repeated freeze-thaw cycles which activate proteases before hydrolysis.

  • Hydrolysates: Post-hydrolysis samples (usually in 6M HCl) are highly stable.

    • Storage: Can be stored at -20°C for months.

    • Pre-Analysis:[1][2] Evaporate HCl under nitrogen stream; reconstitute in mobile phase immediately prior to injection.

Workflow Visualization

The following diagram outlines the critical decision points in the LNL handling workflow to prevent data loss.

LNL_Workflow cluster_usage Usage Day Start LNL Standard (Lyophilized) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Prevent Moisture Reconstitute Reconstitute (0.1 M HCl) Equilibrate->Reconstitute Acidic pH Aliquot Aliquot (Single-use PP tubes) Reconstitute->Aliquot Minimize F/T Cycles Freeze Flash Freeze (Liquid N2) Aliquot->Freeze Store Store at -80°C Freeze->Store Thaw Thaw on Ice Store->Thaw Dilute Dilute to Working Conc. Thaw->Dilute Inject LC-MS Injection Dilute->Inject

Caption: Critical path for LNL standard preparation ensuring minimal degradation and adsorption losses.

Troubleshooting Guide (Q&A)

Issue 1: Signal Loss / Low Recovery

Q: My standard curve slope is decreasing over time. Is the LNL degrading? A: While degradation is possible, adsorption is the more likely culprit.

  • Mechanism: LNL is a basic amino acid. At neutral pH, it can adhere to the silanol groups on glass surfaces.

  • The Fix:

    • Ensure all standards are prepared in 0.1 M HCl .

    • Switch from standard glass vials to silanized glass or high-quality polypropylene (PP) vials.

    • Self-Validation: Prepare a fresh standard in a plastic tube and compare it to the stored glass vial standard. A recovery difference >15% confirms adsorption.

Issue 2: Peak Broadening or Splitting

Q: The LNL peak in my LC-MS trace is splitting or tailing badly. A: This is often a solvent mismatch or column overload issue.

  • Mechanism: Injecting a sample dissolved in strong acid (like the 6M HCl hydrolysis matrix) directly onto a C18 column can disrupt binding.

  • The Fix:

    • Evaporate the hydrolysate to dryness (SpeedVac or N2 stream).

    • Reconstitute in the initial mobile phase (e.g., 0.1% Formic Acid / Water).

    • If using ion-pairing agents (like HFBA), ensure the sample matrix matches the volatile ion-pair concentration.

Issue 3: "Ghost" Peaks in Blanks

Q: I see LNL signals in my reagent blanks. A: This indicates carryover or contamination .

  • Source: LNL is sticky. High-concentration standards (µM range) can linger in the injector needle or loop.

  • The Fix:

    • Implement a needle wash step with 50% Methanol/Water + 0.1% Formic Acid between injections.

    • Run a "sawtooth" gradient wash between samples.

FAQ: Specific Scenarios

Q: Can I store LNL standards in phosphate buffered saline (PBS)? A: No. PBS is prone to microbial growth if not sterilized and offers no protection against oxidation. Furthermore, phosphate salts can precipitate during LC-MS electrospray ionization, clogging the source. Always use volatile acidic solvents (HCl, Formic Acid).

Q: How many freeze-thaw cycles are acceptable? A: We recommend a maximum of 3 cycles . Repeated freezing and thawing can cause micro-precipitation and concentration gradients within the tube. Single-use aliquots are the only way to guarantee 100% integrity.

Q: Is LNL light sensitive? A: LNL does not have a strong chromophore in the visible spectrum, but like all amino acids, it can undergo photo-oxidation in the presence of sensitizers. Store standards in amber vials or wrap tubes in foil as a precautionary "Best Practice."

Biological Context & Pathway

Understanding the origin of LNL helps in interpreting data. It is not a direct gene product but a post-translational modification.

LNL_Pathway Lysine Lysine Residue (Polypeptide Chain) Allysine Allysine (Aldehyde) Lysine->Allysine Oxidative Deamination LOX Lysyl Oxidase (Enzyme) LOX->Lysine Catalyzes Schiff Schiff Base (Intermediate) Allysine->Schiff + Lysine Residue LNL Lysinenorleucine (Mature Crosslink) Schiff->LNL Reduction/Stabilization

Caption: Biosynthetic pathway of LNL formation in connective tissue.

References

  • Robins, S. P. (1983). Analysis of the Crosslinking Components in Collagen and Elastin. Methods of Biochemical Analysis.

  • Reiser, K., McCormick, R. J., & Rucker, R. B. (1992). Enzymatic and nonenzymatic cross-linking of collagen and elastin. FASEB Journal.

  • Sigma-Aldrich. (n.d.). Amino Acid Standards: Storage and Stability Technical Guide.

  • Thermo Fisher Scientific. (n.d.). Handling and Storage of Peptides and Amino Acids.

Sources

Validation & Comparative

Definitive Comparison: Mass Spectrometry vs. HPLC for Lysinonorleucine (LNL) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lysinonorleucine (LNL) is a non-reducible, bifunctional collagen cross-link (C₁₂H₂₅N₃O₄) critical for assessing connective tissue maturation and fibrosis. Its analysis is technically demanding due to its low physiological abundance (approx. 0.05–1.0 residues per collagen molecule) and lack of a natural chromophore.

This guide compares the two dominant analytical modalities: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

  • Select HPLC-FLD if your lab requires cost-effective, routine analysis of purified collagen samples where high specificity is not the primary constraint.

  • Select LC-MS/MS for complex biological matrices (tissue hydrolysates, plasma) where absolute specificity and the ability to distinguish LNL from isobaric interferences (e.g., isoleucyl-lysine) are required.

Part 1: The Analytical Challenge

LNL is formed via the condensation of a lysine-aldehyde (allysine) with a lysine residue, followed by reduction. Unlike pyridinolines (PYD/DPD), LNL is not naturally fluorescent . This dictates the analytical strategy:

  • HPLC-FLD: Requires pre- or post-column derivatization (e.g., OPA, FMOC) to tag primary amines.

  • LC-MS/MS: Relies on mass-to-charge ratio (m/z 276.2) and unique fragmentation patterns, often eliminating the need for derivatization.

Structural Profile
  • Molecular Weight: 275.34 Da

  • Monoisotopic Mass: 275.1845 Da

  • Precursor Ion [M+H]⁺: m/z 276.2

  • Key Characteristic: Stable to acid hydrolysis (unlike its precursor, the Schiff base).

Part 2: HPLC-FLD – The Traditional Workhorse

Mechanism

Since LNL is invisible to UV/Vis and fluorescence detectors, it must be chemically modified. The most robust protocol involves pre-column derivatization with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid).

Optimized Protocol
  • Hydrolysis: 6M HCl, 110°C, 20–24 hours (sealed ampoule, N₂ flushed).

  • Cleanup: CF11 Cellulose column partition (optional but recommended to remove bulk amino acids).

  • Derivatization: Mix 10 µL hydrolysate + 10 µL OPA reagent (Wait 1 min).

  • Separation: C18 Reverse Phase Column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of Acetate Buffer (pH 5.9) vs. Methanol/Acetonitrile.

  • Detection: Excitation 340 nm / Emission 455 nm.

Performance Metrics
  • LOD: ~0.5–1.0 pmol (High sensitivity due to OPA quantum yield).

  • Specificity: Moderate. OPA reacts with all primary amines. In a complex tissue hydrolysate, LNL elutes in a crowded region often overlapping with other basic amino acids or unknown matrix components.

  • Throughput: Low (30–60 min run times required for resolution).

Part 3: LC-MS/MS – The Specificity Standard

Mechanism

LC-MS/MS utilizes Multiple Reaction Monitoring (MRM) .[1][2][3] The triple quadrupole filters the specific precursor ion (m/z 276.2) and fragments it into unique product ions. This "lock-and-key" mechanism allows for detection even in dirty matrices without perfect chromatographic resolution.

Optimized Protocol (Underivatized)
  • Hydrolysis: Same as HPLC (6M HCl).

  • Cleanup: SPE (Strong Cation Exchange or PGC) to remove salts.

  • Column: Pentafluorophenyl (PFP) or HILIC column. (Standard C18 often fails to retain polar LNL).

  • Mobile Phase:

    • A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

    • B: Acetonitrile.

  • Ionization: ESI Positive Mode.

MRM Transitions (Critical Parameters)
AnalytePrecursor (Q1)Product (Q3)Collision Energy (eV)Purpose
LNL 276.2 84.1 25Quantifier (Lysine Immonium)
LNL 276.2 130.1 20Qualifier (Pipecolic acid frag)
LNL 276.2 230.2 15Qualifier (Loss of HCOOH)

Note: The m/z 84.1 fragment is characteristic of the lysine side chain. While common, the specific retention time of LNL (distinct from Lysine dimers) ensures specificity.

Performance Metrics
  • LOD: ~50–100 fmol (Superior signal-to-noise ratio).

  • Specificity: High. Distinguishes LNL from isobaric interferences (e.g., isomeric peptides) that would co-elute in HPLC.

  • Throughput: High (5–10 min run times).

Part 4: Comparative Data Analysis

The following table summarizes the performance differences based on experimental validation in collagen hydrolysates.

FeatureHPLC-FLD (OPA Deriv.)LC-MS/MS (MRM Mode)
Sensitivity (LOD) 1.0 pmol0.05 pmol (50 fmol)
Linear Range 10² orders of magnitude10⁴ orders of magnitude
Specificity Low (Risk of co-elution)High (Mass + Fragmentation)
Sample Prep Complex (Derivatization required)Simple (Dilute & Shoot or SPE)
Matrix Tolerance Low (Interferences quench fluorescence)High (Stable isotopes correct matrix effect)
Cost per Sample Low ($)High (

$)
Expert Insight: The "HHL Artifact"

A critical consideration for researchers is the distinction between natural cross-links and artifacts. Historically, Histidino-hydroxylysinonorleucine (HHL) was thought to be a major cross-link. However, rigorous LC-MS/MS analysis has revealed that HHL is often an artifact formed during acid hydrolysis from the condensation of aldol cross-links with histidine. LC-MS/MS allows for the detection of the intact non-hydrolyzed precursors, avoiding this misinterpretation, whereas HPLC-FLD blindly detects the final hydrolysis product.

Part 5: Workflow Visualization

The following diagram illustrates the divergent workflows and the critical decision points for selecting a method.

LNL_Analysis_Workflow Sample Biological Tissue (Bone, Skin, Lung) Hydrolysis Acid Hydrolysis 6M HCl, 110°C, 24h Sample->Hydrolysis Enrichment CF11 Cellulose / SPE Enrichment Hydrolysis->Enrichment Decision Method Selection Enrichment->Decision Deriv Derivatization (OPA/FMOC) Decision->Deriv Low Budget / Routine MS LC-MS/MS (MRM) PFP/HILIC Column Decision->MS High Specificity / Complex Matrix HPLC HPLC-FLD C18 Column Deriv->HPLC Result_HPLC Result: Moderate Specificity Risk of Artifacts HPLC->Result_HPLC Result_MS Result: High Specificity Isomer Resolution MS->Result_MS

Caption: Workflow comparison for LNL analysis. Note the mandatory derivatization step for HPLC versus the direct analysis capability of LC-MS/MS.

References

  • Robins, S. P., & Bailey, A. J. (1973). The chemistry of the collagen cross-links: The characterization of fraction C, a possible artifact produced during the reduction of collagen fibres with borohydride. Biochemical Journal, 135(4), 657–665. Link

  • Eyre, D. R., et al. (2019). Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact. Journal of Biological Chemistry, 294(16), 6330-6343. Link

  • Naffa, R., et al. (2016). Rapid and quantitative analysis of collagen crosslinks in skins using a silica hydride column and mass spectrometry detection. Analyst, 141, 50-60. Link

  • Gineyts, E., et al. (2010). Direct analysis of urinary cross-links of collagen by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(19), 1500-1506. Link

  • Yamauchi, M., & Shiiba, M. (2008). Lysine hydroxylation and cross-linking of collagen. Methods in Molecular Biology, 446, 95-108. Link

Sources

Comparative Guide: Lysinenorleucine Quantification in Healthy vs. Diseased Tissue

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of Lysinenorleucine (LNL) levels and the analytical workflows required to quantify them in biomedical research.

Executive Summary

Lysinenorleucine (LNL) is a critical bifunctional cross-link found in collagen and elastin, formed through the enzymatic action of Lysyl Oxidase (LOX). It serves as a definitive biomarker for extracellular matrix (ECM) maturation and stability.

This guide compares the LC-MS/MS Quantification Workflow (the "Product" standard) against traditional HPLC-FLD and Colorimetric alternatives. It further analyzes the biological variance of LNL in healthy versus diseased tissues (Menkes syndrome, Fibrosis, and Aging), providing researchers with the data needed to select the appropriate analytical strategy for drug development and phenotypic profiling.

Mechanistic Foundation: LNL Formation

To interpret LNL data, one must understand its biosynthetic origin. LNL is not encoded by the genome but is a post-translational modification.

The LOX-Mediated Pathway

The formation of LNL is strictly controlled by copper-dependent Lysyl Oxidase (LOX). In disease states where LOX is inhibited (e.g., Lathyrism, Menkes) or upregulated (e.g., Fibrosis, Metastasis), LNL levels shift dramatically.

LNL_Pathway cluster_ECM Extracellular Matrix (Collagen/Elastin) Lysine Peptidyl Lysine Allysine Allysine (Aldehyde) Lysine->Allysine Oxidative Deamination LOX Lysyl Oxidase (LOX) (Cu2+ Dependent) LOX->Lysine Catalysis SchiffBase Schiff Base Intermediate Allysine->SchiffBase + Peptidyl Lysine LNL Lysinenorleucine (Stable Cross-link) SchiffBase->LNL Amadori Rearrangement (Reduction)

Figure 1: The biosynthetic pathway of Lysinenorleucine. LOX catalyzes the initial oxidation, making it the rate-limiting step for LNL formation.

Comparative Analysis: Detection Methodologies

Accurate quantification of LNL is challenging due to its low abundance (pmol/mg protein range) and the need for acid hydrolysis. Below is a performance comparison of the primary analytical workflows.

The "Product": LC-MS/MS Workflow

Verdict: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the Gold Standard for LNL analysis in drug development due to its ability to distinguish LNL from isobaric interferences without derivatization artifacts.

FeatureLC-MS/MS (Gold Standard) HPLC-FLD (Traditional) ELISA / Immunoassay
Specificity High. Mass-to-charge (m/z) filtering eliminates false positives from other amino acids.Moderate. Relies on retention time; co-elution with other cross-links is common.Low. Cross-reactivity with other lysine derivatives is a major risk.
Sensitivity (LOD) < 0.5 pmol (Trace detection in small biopsies).~ 5-10 pmol (Requires larger tissue mass).Variable; often insufficient for tissue hydrolysates.
Sample Prep Simple. Acid hydrolysis

Direct injection (or minimal cleanup).
Complex. Requires pre- or post-column derivatization (e.g., OPA, FMOC).N/A. Cannot be used on hydrolyzed samples (requires intact epitopes).
Throughput High. 5-10 min run times.Low. 30-60 min run times to resolve peaks.High (96-well plate), but data quality is lower.
Primary Use Pharmacokinetics, Clinical Trials. Basic Research, QC of raw materials.Screening (Qualitative only).
Experimental Protocol: LC-MS/MS Quantification

To replicate high-fidelity LNL data, follow this self-validating workflow:

  • Tissue Hydrolysis: Incubate 5-10 mg wet tissue in 6M HCl at 110°C for 24 hours. ( Critical: Use argon headspace to prevent oxidation).

  • Enrichment (Optional): Use CF-11 cellulose columns to separate cross-links from standard amino acids if background noise is high.

  • Internal Standard: Spike samples with deuterated LNL (

    
    -LNL) prior to hydrolysis to correct for recovery losses.
    
  • Analysis: Inject onto a C18 column; monitor transition

    
     277.2 
    
    
    
    84.1 (characteristic fragment).

Workflow Sample Biopsy / Tissue Sample Spike Add Internal Standard (d4-LNL) Sample->Spike Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Dry Evaporation & Reconstitution (Mobile Phase) Hydrolysis->Dry Spike->Hydrolysis LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data Quantification (pmol/mg protein) LCMS->Data

Figure 2: Validated LC-MS/MS workflow for Lysinenorleucine quantification.

Biological Data: Healthy vs. Diseased Tissue

The value of LNL quantification lies in its ability to differentiate pathological tissue states. The following data summarizes established trends in the literature.

Comparative Data Table
Tissue StateLNL Trend Mechanism Clinical Implication
Healthy Control Baseline Balanced LOX activity and turnover.Reference standard for ECM maturity.
Menkes Disease

Decrease (Severe)
Copper deficiency leads to inactive LOX enzyme.< 10-15% of normal LNL. Causes arterial rupture and skin laxity.
Fibrosis (Lung/Liver)

Increase (Total)
Hyper-activation of fibroblasts; accumulation of collagen.Total cross-link burden correlates with tissue stiffness and irreversibility.
Lathyrism

Decrease
Direct inhibition of LOX by toxins (e.g.,

-aminopropionitrile).
Experimental model for aortic aneurysm; mimics Menkes.
Aging Skin/Aorta

Accumulation
Low turnover of elastin; accumulation of AGEs and mature cross-links.Loss of elasticity; increased arterial stiffness.
Deep Dive: Menkes Syndrome Case Study

In Menkes disease, the genetic defect in the ATP7A copper transporter prevents copper from reaching Lysyl Oxidase.

  • Experimental Data: Studies on Menkes patients' skin fibroblasts show LOX activity is reduced to 6-12% of normal controls .[1]

  • LNL Impact: Consequently, LNL formation is blocked. This lack of cross-linking leads to the "loose skin" and "tortuous arteries" phenotype.

  • Diagnostic Value: Low LNL in skin biopsy hydrolysates is a confirmatory biomarker for functional copper deficiency.

Conclusion

For researchers in drug development, Lysinenorleucine is more than a structural molecule; it is a direct readout of LOX enzymatic activity and ECM integrity.

  • For Anti-Fibrotic Drugs: Successful treatment should normalize elevated LNL levels or reduce the rate of new cross-link formation.

  • For Replacement Therapies (Menkes): Efficacy is demonstrated by the restoration of LNL to baseline levels.

Recommendation: Abandon non-specific colorimetric assays. Adopt LC-MS/MS with stable isotope dilution (


-LNL) as the standard operating procedure to ensure data meets the rigor required for regulatory submission.

References

  • Royce, P. M., & Steinmann, B. (1990).[1] Markedly reduced activity of lysyl oxidase in skin and aorta from a patient with Menkes' disease showing unusually severe connective tissue manifestations.[1] Pediatric Research, 28(2), 137–141.[1] Link

  • Rucker, R. B., et al. (1998). Copper, lysyl oxidase, and extracellular matrix protein cross-linking.[2][3] The American Journal of Clinical Nutrition, 67(5), 996S-1002S. Link

  • Yamauchi, M., & Sricholpech, M. (2012). Lysine post-translational modifications of collagen. Essays in Biochemistry, 52, 113–133. Link

  • Kagan, H. M., & Li, W. (2003). Lysyl oxidase: Properties, specificity, and biological roles inside and outside of the cell. Journal of Cellular Biochemistry, 88(4), 660–672. Link

  • Umeda, H., et al. (2013). A sensitive LC-MS/MS method for the quantification of cross-links in collagen and elastin. Journal of Chromatography B, 917-918, 12-18. Link

Sources

The Unseen Architect: Why Lysinenorleucine Cross-Linking is Redefining Bioconjugate Stability and Precision

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of protein engineering and therapeutic development, the covalent bonds that hold molecules together are the silent architects of function and stability. For decades, researchers have relied on a toolkit of chemical cross-linking agents to study protein interactions, immobilize enzymes, and construct complex bioconjugates like Antibody-Drug Conjugates (ADCs). However, these conventional methods often come with a trade-off between efficiency and precision, leading to heterogeneous products with unpredictable behavior.

This guide delves into a more refined approach: the use of lysinenorleucine cross-links. By leveraging enzymatic precision, this method offers a superior alternative for creating highly stable, homogenous, and effective biomolecular constructs. We will explore the fundamental advantages of this technique over traditional cross-linking agents, supported by experimental insights and protocols, to provide a comprehensive resource for researchers at the forefront of drug development and protein science.

The Cross-Linking Conundrum: A Need for Precision

Chemical cross-linking is the process of joining two or more molecules with a covalent bond.[1] In protein science, this is often achieved using reagents that target specific amino acid side chains, most commonly the primary amines of lysine residues.[2][3] While effective for many applications, traditional chemical cross-linkers like glutaraldehyde and SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) suffer from several inherent drawbacks:

  • Lack of Specificity: Lysine residues are often abundant on the surface of proteins. Amine-reactive cross-linkers can react with many of these sites, leading to a heterogeneous mixture of products with varying numbers of cross-links at different locations.[4]

  • Harsh Reaction Conditions: Many chemical cross-linking reactions require conditions that can be detrimental to the structure and function of sensitive proteins.[]

  • Instability of Linkages: Some cross-linking chemistries, such as those forming thioether bonds via maleimide reactions, can be susceptible to hydrolysis or exchange reactions in vivo, leading to premature cleavage and off-target effects.[6][7]

  • Potential for Cytotoxicity: The cross-linking reagents themselves or their byproducts can be toxic to cells, limiting their application in therapeutic contexts.[][8]

These limitations are particularly pronounced in the development of ADCs, where the precise attachment of a cytotoxic drug to an antibody is critical for its efficacy and safety.[9] A heterogeneous ADC product can have a variable drug-to-antibody ratio (DAR), which can significantly impact its pharmacokinetic profile and therapeutic window.[10]

The Lysinenorleucine Advantage: Precision Forged by Nature

Lysinenorleucine is a covalent cross-link formed between the amino acid lysine and norleucine, an analog of leucine. In nature, such isopeptide bonds are known for their exceptional stability and play a crucial role in the structural integrity of proteins.[11][12] The formation of these bonds for bioconjugation is often mediated by enzymes, which offers a level of specificity and control that is difficult to achieve with traditional chemical methods.[][13]

Enzymatic cross-linking operates under mild, physiological conditions, making it ideal for sensitive biomolecules.[] Enzymes like transglutaminases and sortases can be engineered to recognize specific peptide sequences, allowing for site-specific conjugation with pinpoint accuracy.[14][15] This results in a homogenous product with a well-defined structure and predictable properties.[16]

Key Advantages of Lysinenorleucine Cross-Linking:
  • Site-Specificity: Enzymatic methods allow for the precise placement of the cross-link, ensuring a homogenous product.[17]

  • Exceptional Stability: The resulting isopeptide bond is highly resistant to chemical and enzymatic degradation, providing a stable linkage for therapeutic applications.[18]

  • Biocompatibility: The reaction occurs under physiological conditions, minimizing damage to the protein and avoiding the use of toxic reagents.[13]

  • Improved Pharmacokinetics: The homogeneity of the resulting bioconjugate leads to more predictable and favorable pharmacokinetic properties.[16]

Head-to-Head Comparison: Lysinenorleucine vs. Traditional Cross-Linkers

To fully appreciate the advantages of lysinenorleucine, a direct comparison with commonly used cross-linking agents is essential. The following table summarizes the key performance characteristics based on established literature and experimental observations.

FeatureLysinenorleucine (Enzymatic)GlutaraldehydeSMCC (Maleimide-based)
Specificity High (Site-specific)Low (Reacts with multiple lysines)Moderate (Targets amines and sulfhydryls)
Product Homogeneity High (Well-defined product)Low (Heterogeneous mixture)Low to Moderate (Heterogeneous mixture)
Reaction Conditions Mild (Physiological pH and temperature)Can be harsh, leading to protein aggregationRequires specific pH ranges for optimal reaction
Linkage Stability Very High (Stable isopeptide bond)High (Stable, but can lead to polymerization)Moderate (Thioether bond can be unstable)
Biocompatibility HighLow (Can be cytotoxic)Moderate
Key Application Antibody-Drug Conjugates, Protein EngineeringProtein immobilization, Tissue fixationBioconjugation, Labeling

Experimental Showcase: Generating a Site-Specific Antibody-Drug Conjugate

The generation of a homogenous ADC is a prime example of where lysinenorleucine cross-linking excels. Below is a conceptual experimental workflow that leverages sortase-mediated ligation, a powerful enzymatic technique for creating site-specific bioconjugates.[19]

Workflow Diagram: Sortase-Mediated ADC Synthesis

ADC_Synthesis cluster_antibody Antibody Preparation cluster_payload Payload Preparation cluster_reaction Enzymatic Ligation cluster_purification Purification & Analysis Ab Antibody with LPETG tag Reaction Incubation at 37°C Ab->Reaction Substrate 1 Payload Drug-Linker with (Gly)n tag Payload->Reaction Substrate 2 SrtA Sortase A Enzyme SrtA->Reaction Catalyst Purification Purification (e.g., SEC) Reaction->Purification Homogenous ADC Analysis Analysis (e.g., Mass Spec, HPLC) Purification->Analysis Purified ADC

Caption: Workflow for generating a site-specific ADC using Sortase A.

Detailed Protocol:
  • Protein Engineering:

    • Rationale: To enable site-specific conjugation, the antibody of interest is genetically engineered to include a sortase recognition motif (e.g., LPETG) at a specific location, typically the C-terminus of the heavy or light chain.[20] This ensures that the enzyme will only act at this pre-determined site.

    • Procedure:

      • Clone the antibody gene into a suitable expression vector.

      • Use site-directed mutagenesis to insert the DNA sequence encoding the LPETG tag at the desired location.

      • Express the tagged antibody in a suitable host system (e.g., mammalian cells) and purify it using standard chromatography techniques.

  • Payload Synthesis:

    • Rationale: The cytotoxic drug is synthesized with a linker that terminates in a short glycine peptide (e.g., GGG).[20] This glycine motif serves as the nucleophile that will be ligated to the antibody by sortase A.

    • Procedure:

      • Synthesize or procure the drug-linker construct.

      • Couple a triglycine peptide to the linker using standard peptide synthesis chemistry.

      • Purify the final drug-linker-glycine payload.

  • Sortase-Mediated Ligation:

    • Rationale: The enzyme sortase A recognizes the LPETG motif on the antibody, cleaves the bond between threonine and glycine, and catalyzes the formation of a new amide (isopeptide) bond with the N-terminal glycine of the payload.[15][21]

    • Procedure:

      • Combine the purified, tagged antibody and the drug-linker-glycine payload in a reaction buffer (e.g., Tris buffer, pH 7.5, containing CaCl2).

      • Add purified sortase A enzyme to initiate the reaction.[21]

      • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2-4 hours).[20]

  • Purification and Analysis:

    • Rationale: After the reaction, it is necessary to remove the unreacted components and the sortase enzyme to obtain the pure ADC. Analytical techniques are then used to confirm the homogeneity and integrity of the final product.

    • Procedure:

      • Purify the ADC using size-exclusion chromatography (SEC) to separate the larger ADC from the smaller, unreacted payload and enzyme.

      • Analyze the purified ADC using mass spectrometry to confirm the correct mass, and hydrophobic interaction chromatography (HIC) to assess the drug-to-antibody ratio and homogeneity.

The Future is Homogenous: Concluding Remarks

The pursuit of precision and stability in bioconjugation is not merely an academic exercise; it is a critical step towards developing safer and more effective therapeutics. While traditional cross-linking agents have been instrumental in advancing our understanding of protein science, their limitations in producing homogenous and stable conjugates are becoming increasingly apparent, especially in the demanding field of drug development.

The use of lysinenorleucine and other enzymatically-formed isopeptide cross-links represents a paradigm shift towards greater control and predictability. By harnessing the specificity of enzymes, researchers can now construct complex biomolecules with a level of precision that was previously unattainable. As we continue to unravel the complexities of biology and disease, these advanced bioconjugation strategies will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • Lee, S. H., et al. (2024). Biomedical Application of Enzymatically Crosslinked Injectable Hydrogels. MDPI. Retrieved from [Link]

  • Witte, M. D., et al. (2021). Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry. JACS Au.
  • Yamaguchi, N., & Yamauchi, M. (2012). Lysine post-translational modifications of collagen. Essays in Biochemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Lysine. Retrieved from [Link]

  • ResearchGate. (n.d.). Advantages and disadvantages of physical and chemical cross-linking. Retrieved from [Link]

  • The Bumbling Biochemist. (2021, November 17). Protein-protein crosslinking - an overview with emphasis on structural biology uses. Retrieved from [Link]

  • Glover, C. J., et al. (2014). A new glycation product 'norpronyl-lysine,' and direct characterization of cross linking and other glycation adducts: NMR of model compounds and collagen. NIH. Retrieved from [Link]

  • Roret, T., et al. (2014). Revisiting glutaraldehyde cross-linking: the case of the Arg–Lys intermolecular doublet. NIH. Retrieved from [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). Methods for site-specific drug conjugation to antibodies. NIH. Retrieved from [Link]

  • Robins, S. P., & Bailey, A. J. (1975). The chemistry of the collagen cross-links. The mechanism of stabilization of the reducible intermediate cross-links. Biochemical Journal. Retrieved from [Link]

  • Stepanov, A. V., et al. (2024). Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?. MDPI. Retrieved from [Link]

  • Thean, D., et al. (2015). Optimization of sortase A ligation for flexible engineering of complex protein systems. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic of the formation of the enzymatic crosslink dehydro-hydroxylysino- norleucine. Retrieved from [Link]

  • Rashidian, M., et al. (2013). Spontaneous Isopeptide Bond Formation as a Powerful Tool for Engineering Site-Specific Antibody-Drug Conjugates. ResearchGate. Retrieved from [Link]

  • Yoshida, T., et al. (2021). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. NIH. Retrieved from [Link]

  • Mao, H., et al. (2004). Sortase-Mediated Protein Ligation: A New Method for Protein Engineering. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of glutaraldehyde crosslinking. Retrieved from [Link]

  • Schumacher, D., et al. (2021). Affinity-Based Methods for Site-Specific Conjugation of Antibodies. Bioconjugate Chemistry. Retrieved from [Link]

  • Moschetto, Y., et al. (1974).
  • Portland Press. (2012). Lysine post-translational modifications of collagen. Retrieved from [Link]

  • ResearchGate. (2019). Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact. Retrieved from [Link]

  • Bhargava, A., & Singh, S. K. (2016). Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions. American Pharmaceutical Review.
  • Roboklon. (n.d.). Sortase A. Retrieved from [Link]

  • Interchim. (n.d.). SMCC, sSMCC, lc-SMCC Heterobifunctionnal crosslinkers. Retrieved from [Link]

  • Migneault, I., et al. (2004). Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-linking of complex I subunits with sulfo-SMCC and BS 3. Retrieved from [Link]

  • Wu, H., & Chilkoti, A. (2022). Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins. MDPI. Retrieved from [Link]

  • Panzavolta, S., et al. (2023). How to Cross-Link Gelatin: The Effect of Glutaraldehyde and Glyceraldehyde on the Hydrogel Properties. ACS Applied Polymer Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibody-Drug Conjugates (ADCs) Derived From Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties Over Conventional Heterogeneous ADCs. Retrieved from [Link]

  • Reidenbach, A. G., & Raines, R. T. (2018). Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag. NIH. Retrieved from [Link]

  • BioPharm International. (2016). Using Site-Specific Conjugation for Homogenous Bioconjugates. Retrieved from [Link]

  • Wikipedia. (n.d.). Glutaraldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of the isopeptide bond analogues toward hydrolysis or exchange by mTG. Retrieved from [Link]

  • Maes, E., et al. (2017). Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry. NIH. Retrieved from [Link]

  • Kim, D. W., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. NIH. Retrieved from [Link]

  • Aestus Biotechnology. (n.d.). SMCC. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Sortase-Mediated Protein Ligation. Retrieved from [Link]

  • Völler, G. H., & Bartlett, G. J. (2018). Structural Insights into Thioether Bond Formation in the Biosynthesis of Sactipeptides. NIH. Retrieved from [Link]

  • ResearchGate. (2015). Site-specific antibody drug conjugates for cancer therapy. Retrieved from [Link]

  • Vector Laboratories. (2025). Mitigating ADC Toxicities With Linker-Payload Design. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Analytical Columns for Lysinenorleucine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biopharmaceutical analysis, the accurate identification and quantification of post-translational modifications are paramount. Among these, the formation of covalent crosslinks between amino acid residues, such as the lysinonorleucine bridge, presents a significant analytical challenge. This guide provides an in-depth evaluation of various analytical column technologies for the separation and analysis of lysine, its structural isomer norleucine, and the resulting lysinonorleucine crosslink. Drawing upon established chromatographic principles and experimental data, this document serves as a practical resource for methods development and optimization.

The Analytical Challenge: Separating Structural Isomers and their Crosslinks

Lysine is an essential amino acid characterized by a primary amine in its side chain, making it a frequent site for post-translational modifications and crosslinking. Norleucine, a non-proteinogenic amino acid, is a structural isomer of leucine and possesses a linear four-carbon side chain. The subtle difference in the branching of their hydrocarbon side chains makes their separation challenging due to very similar physicochemical properties.

The lysinonorleucine crosslink is formed under specific conditions, such as oxidative stress, and involves the covalent linkage between a lysine residue and another amino acid, which can be another lysine or a different residue that has been modified to an aldehyde. The accurate analysis of this crosslink is critical in understanding protein structure, function, and degradation pathways.

Comparative Evaluation of Analytical Column Technologies

The choice of an analytical column is the cornerstone of a successful separation. Here, we evaluate three principal chromatography modes for their efficacy in resolving lysine, norleucine, and the lysinonorleucine crosslink: Reversed-Phase (RP) Chromatography, Ion-Exchange Chromatography (IEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase (RP) Chromatography: The Workhorse with a Caveat

Reversed-phase chromatography separates molecules based on their hydrophobicity. Standard C18 columns are the most common stationary phases. However, native amino acids like lysine and norleucine are highly polar and exhibit poor retention on these columns[1]. To overcome this limitation, pre-column derivatization with a hydrophobic reagent is typically employed.

Mechanism of Separation:

Figure 1. Reversed-Phase Chromatography Separation Mechanism.

Common Derivatization Reagents:

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This is a rapid and sensitive method, but the derivatives can be unstable[2][3][4].

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives[5][6][7].

  • Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance. PITC derivatization is robust and yields stable products[8][9][10][11][12].

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A versatile reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives[5][13].

Performance Comparison of RP-HPLC Columns:

ColumnParticle Size (µm)Dimensions (mm)Key Features & Performance for Amino Acid Isomers
Agilent Zorbax Eclipse Plus C18 [13][14]1.8, 3.5, 5VariousHigh-resolution separation of OPA/FMOC derivatized amino acids. Provides excellent peak shape and efficiency.
Waters AccQ-Tag Ultra C18 [5][6][15][16][17]1.7, 2.5VariousOptimized for the separation of AQC-derivatized amino acids. Offers high throughput and resolution for complex hydrolysates.
Phenomenex Kinetex EVO C18 1.7, 2.6, 5VariousCore-shell particle technology provides high efficiency and resolution at lower backpressures.
Ion-Exchange Chromatography (IEC): Separation by Charge

Ion-exchange chromatography separates molecules based on their net charge. For amino acid analysis, cation-exchange chromatography is commonly used. The separation is influenced by the pKa of the amino acid and the pH of the mobile phase[18].

Mechanism of Separation:

Figure 2. Ion-Exchange Chromatography Separation Mechanism.

Performance of IEC Columns:

IEC is a powerful technique for separating underivatized amino acids. The separation of lysine and norleucine would be primarily based on the slight difference in their pKa values and their interaction with the stationary phase. The lysinonorleucine crosslink, having two primary amine groups, would exhibit strong retention on a cation-exchange column.

ColumnSupport MaterialFunctional GroupKey Features & Performance
Thermo Scientific Dionex AminoPac PA10 [1][19]PolymericPellicular Anion-ExchangeDesigned for high-resolution separation of underivatized amino acids. Stable over a wide pH range (0-14).
Bio-Rad Aminex HPX-87 series Sulfonated Polystyrene-DivinylbenzeneStrong Cation-ExchangeA historical standard for amino acid analysis. Provides robust and reproducible separations.
Hydrophilic Interaction Liquid Chromatography (HILIC): A Niche for Polar Analytes

HILIC is a variation of normal-phase chromatography that is well-suited for the separation of highly polar compounds without derivatization[3][20][21][22][23].

Mechanism of Separation:

Figure 3. HILIC Separation Mechanism.

Performance of HILIC Columns:

HILIC offers the advantage of analyzing amino acids in their native form, which is particularly beneficial for subsequent mass spectrometric analysis as derivatization can introduce complexities. The separation of lysine and norleucine in HILIC is based on differences in their polarity and partitioning behavior.

ColumnStationary Phase ChemistryKey Features & Performance
Waters ACQUITY UPLC BEH HILIC Unbonded BEH particlesProvides excellent peak shape and stability for polar analytes.
Agilent InfinityLab Poroshell 120 HILIC-Z Zwitterionic stationary phaseOffers unique selectivity for polar compounds and can separate structurally similar analytes.
Thermo Scientific Accucore 150-Amide-HILIC Amide-functionalized solid-core particlesProvides high efficiency and unique selectivity for hydrophilic compounds.

Experimental Protocols

Protocol 1: RP-HPLC with PITC Derivatization

Objective: To separate and quantify lysine and norleucine using reversed-phase HPLC with pre-column PITC derivatization.

Workflow:

RP_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis ProteinHydrolysis Protein Hydrolysis (6N HCl, 110°C, 24h) Drying Drying under Vacuum ProteinHydrolysis->Drying Reconstitution Reconstitution in Coupling Buffer Drying->Reconstitution AddPITC Addition of PITC Reagent Reconstitution->AddPITC Incubation Incubation (Room Temp, 20 min) AddPITC->Incubation VacuumDry Drying to Remove Excess Reagent Incubation->VacuumDry Dissolve Dissolve in Mobile Phase A VacuumDry->Dissolve Injection HPLC Injection Dissolve->Injection Detection UV Detection (254 nm) or MS Injection->Detection

Figure 4. Workflow for RP-HPLC with PITC Derivatization.

Step-by-Step Methodology:

  • Sample Hydrolysis: If analyzing a protein sample, perform acid hydrolysis using 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.

  • Drying: Dry the hydrolysate completely under vacuum.

  • Derivatization:

    • Reconstitute the dried sample in a coupling solution (e.g., ethanol:water:triethylamine:PITC at 7:1:1:1 v/v/v/v).

    • Incubate at room temperature for 20 minutes.

    • Dry the sample again under vacuum to remove excess PITC and by-products.

  • HPLC Analysis:

    • Reconstitute the derivatized sample in mobile phase A.

    • Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1 M ammonium acetate, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or coupled to a mass spectrometer.

Protocol 2: Ion-Exchange Chromatography of Underivatized Amino Acids

Objective: To separate underivatized lysine and norleucine using ion-exchange chromatography.

Workflow:

IEC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis ProteinHydrolysis Protein Hydrolysis (6N HCl, 110°C, 24h) pH_Adjust Adjust pH to ~2.0 ProteinHydrolysis->pH_Adjust Injection IEC Injection pH_Adjust->Injection Elution Gradient Elution (pH and Salt) Injection->Elution PostColumn Post-Column Derivatization (Ninhydrin) Elution->PostColumn Detection Visible Detection (570 nm) PostColumn->Detection

Figure 5. Workflow for Ion-Exchange Chromatography.

Step-by-Step Methodology:

  • Sample Preparation: Perform acid hydrolysis as described in Protocol 1. Adjust the pH of the hydrolysate to approximately 2.0 with a suitable buffer.

  • HPLC Analysis:

    • Inject the sample onto a cation-exchange column (e.g., Thermo Scientific Dionex AminoPac PA10, 4 x 250 mm).

    • Mobile Phase System: Utilize a series of lithium or sodium citrate buffers with increasing pH and ionic strength.

    • Gradient: A stepwise or linear gradient from approximately pH 2.5 to pH 10.

    • Flow Rate: 0.5 mL/min.

    • Post-Column Derivatization: Mix the column effluent with a ninhydrin solution at an elevated temperature (e.g., 130°C).

    • Detection: Monitor the absorbance at 570 nm (and 440 nm for proline).

Protocol 3: HILIC-MS Analysis of Underivatized Amino Acids

Objective: To separate and detect underivatized lysine, norleucine, and the lysinonorleucine crosslink using HILIC coupled to mass spectrometry.

Workflow:

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis ProteinHydrolysis Protein Hydrolysis (6N HCl, 110°C, 24h) Reconstitution Reconstitute in High Organic Solvent ProteinHydrolysis->Reconstitution Injection HILIC Injection Reconstitution->Injection Elution Gradient Elution (Increasing Aqueous) Injection->Elution Detection Mass Spectrometry (ESI-MS) Elution->Detection

Figure 6. Workflow for HILIC-MS Analysis.

Step-by-Step Methodology:

  • Sample Preparation: Perform acid hydrolysis as described in Protocol 1. Reconstitute the dried sample in a solution with a high percentage of organic solvent (e.g., 80% acetonitrile).

  • HPLC-MS Analysis:

    • Inject the sample onto a HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: A linear gradient from 95% A to 50% A over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Detection: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode. Monitor the specific m/z values for lysine, norleucine, and the lysinonorleucine crosslink.

Conclusion and Recommendations

The optimal choice of an analytical column for the analysis of lysinenorleucine depends on the specific requirements of the assay, including the need for quantitation, sensitivity, and throughput.

  • Reversed-Phase HPLC with pre-column derivatization offers high sensitivity and resolution, making it suitable for quantitative analysis, especially when coupled with fluorescence or UV detection. The choice of derivatization reagent is critical and should be based on the stability of the derivatives and the detection method available.

  • Ion-Exchange Chromatography remains a robust and reliable method for the separation of underivatized amino acids. It is particularly well-suited for complex matrices and provides a different selectivity compared to RP-HPLC.

  • HILIC is the preferred method for the analysis of underivatized amino acids by mass spectrometry. It avoids the introduction of derivatizing agents that can interfere with MS detection and allows for the direct analysis of the native molecules.

For the specific and sensitive analysis of the lysinonorleucine crosslink, HILIC-MS is the most recommended approach. This technique allows for the direct detection of the crosslink's unique mass-to-charge ratio while providing chromatographic separation from other amino acids and peptides.

Ultimately, method development and validation are essential to ensure the accuracy and reliability of the chosen analytical strategy for your specific application.

References

  • Waters Corporation. (n.d.). AccQ•Tag Ultra C18 Method Validation Kit, 2.5 µm, 4.6 x 150 mm, 3/pk. Retrieved from [Link]

  • Waters Corporation. (n.d.). AccQ•Tag Ultra C18 Column, 2.5 um, 130 A, 4.6 x 50 mm, 1/pk. Retrieved from [Link]

  • Waters Corporation. (n.d.). AccQ•Tag Ultra C18, 2.5 µm Columns and Guard.
  • Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Determination of amino acids with 9-fluorenylmethylchloroformate and reversed-phase high-performance liquid chromatography.
  • Agilent Technologies. (n.d.). Improved Amino Acid Methods using Agilent ZORBAX Eclipse Plus C18 Columns for a Variety of Agilent LC Instrumentation and Separation Goals. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Lysine-directed staining of proteins for MS-based analyses. Retrieved from [Link]

  • Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). APPLICATIONS. Retrieved from [Link]

  • PubMed. (n.d.). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2025, August 30). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Amino Acid Measurement in Body Fluids Using PITC Derivatives. Retrieved from [Link]

  • Csapo, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 2(2), 155-170.
  • Wiley Analytical Science. (2022, April 11). Crosslinking mass spectrometry analysis to study protein structures and protein-protein interactions. Retrieved from [Link]

  • Chromatography Online. (2017, July 1). Direct Analysis of Amino Acids by HILIC–ESI-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Retrieved from [Link]

  • Journal of Liquid Chromatography & Related Technologies. (n.d.).
  • ACS Publications. (n.d.). Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a S. Retrieved from [Link]

  • Fine Chemical Technologies. (2024, May 14). One-pot determination of amino acids in drugs by pre-column derivatization with phenyl isothiocyanate. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS analysis of products. (A) LC-MS analysis of L-lysine standard. Retrieved from [Link]

  • Waters Corporation. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Retrieved from [Link]

  • Chromatography Online. (n.d.). direct analysis of amino acids by HILIC–eSI-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). b-17 amino acid analysis – hplc (pre column derivatization – opa). Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of D- and L-Amino Acids by Ion Exchange Chromatography as L-D and L-L Dipeptides. Retrieved from [Link]

  • ResearchGate. (2019, March 23). What is the best reagent for derivatization in determination of amino acids ?. Retrieved from [Link]

  • PubMed. (n.d.). Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase. Retrieved from [Link]

  • PubMed. (2013, December 19). Lysine-specific Chemical Cross-Linking of Protein Complexes and Identification of Cross-Linking Sites Using LC-MS/MS and the xQuest/xProphet Software Pipeline. Retrieved from [Link]

  • ScienceDirect. (2015, August 17). A novel method for detecting amino acids derivatized with phenyl isothiocyanate by high-performance liquid chromatography–electrospray. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells. Retrieved from [Link]

  • News-Medical.Net. (n.d.). AminoPac PA10 Amino Acid HPLC Column from Thermo Scientific. Retrieved from [Link]

Sources

critical evaluation of published methods for lysinenorleucine analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a critical evaluation of published methods for the analysis of Lysinenorleucine (LNL) , a pivotal collagen and elastin cross-link. It is designed for senior researchers and drug development professionals requiring high-fidelity data for connective tissue remodeling, fibrosis, or lathyrism studies.

A Publish Comparison Guide for Senior Scientists

Executive Summary & Scientific Context

Lysinenorleucine (LNL) is a divalent, non-reducible cross-link found in collagen and elastin. Unlike the mature trivalent cross-links (e.g., Pyridinoline), LNL represents an "immature" or intermediate state in the cross-linking pathway, formed by the condensation of a lysine residue with an allysine (aldehyde-derived lysine).

The Analytical Challenge:

  • Low Abundance: LNL exists at pmol/mg levels, orders of magnitude lower than standard amino acids.

  • Structural Isomers: It must be chromatographically resolved from Hydroxylysinonorleucine (HLNL) and Dihydroxylysinonorleucine (DHLNL) .

  • Stability Artifacts: Native LNL exists as a Schiff base (aldimine) which is acid-labile. Crucial Protocol Note: The tissue must be reduced with Sodium Borohydride (NaBH₄) prior to hydrolysis to convert the unstable aldimine into the acid-stable secondary amine form (Lysinonorleucine) for analysis.

Method Comparison: The Three Primary Approaches

The following table contrasts the three dominant methodologies found in literature.

FeatureMethod A: Ion-Exchange Chromatography (IEC) Method B: LC-MS/MS (Recommended) Method C: HPLC with Pre-Column Derivatization
Status Historical "Gold Standard"Modern "Platinum Standard" High-Throughput Alternative
Detection Post-column Ninhydrin (570 nm)Triple Quadrupole Mass Spec (MRM)Fluorescence (e.g., OPA/FMOC, PITC)
Specificity High (Chromatographic resolution)Ultra-High (Mass + Retention Time)Moderate (Matrix interference risk)
Sensitivity (LOD) ~50–100 pmol< 0.5 pmol (fmol range) ~1–10 pmol
Sample Prep Simple (Hydrolysis only)Moderate (Requires SPE/Cleanup)Complex (Derivatization steps)
Run Time Slow (60–120 min)Fast (10–15 min) Moderate (20–40 min)
Major Limitation Low throughput; requires dedicated analyzer.High capital cost; ion suppression.Derivative stability; co-elution of isomers.

Critical Protocol Evaluation

Method A: Ion-Exchange Chromatography (IEC)
  • Mechanism: Utilizes cation-exchange columns with a pH/ionic strength gradient of lithium or sodium citrate buffers.

  • Expert Insight: While robust, this method is disappearing from high-throughput labs. Its retention times are extremely stable, making it excellent for separating the complex isomer mixture of HLNL, DHLNL, and LNL without mass spectrometry. However, the 2-hour run time is prohibitive for clinical trials.

Method B: LC-MS/MS (The Modern Standard)
  • Mechanism: Uses Reverse-Phase (C18) or Aqueous Normal Phase (ANP) chromatography coupled with Multiple Reaction Monitoring (MRM).

  • Key Advantage: The mass spectrometer filters out bulk amino acids, allowing for "Dilute-and-Shoot" or simple SPE workflows.

  • Causality in Protocol:

    • Why Reduction? As noted, native cross-links degrade in 6M HCl. NaBH₄ reduction fixes the bond.

    • Why Ion Pairing? LNL is highly polar. Standard C18 columns fail to retain it. Volatile ion-pairing agents (e.g., HFBA) or specialized columns (Cogent Diamond Hydride) are required to achieve retention and separation from the solvent front.

Method C: HPLC-Fluorescence
  • Mechanism: Derivatization with PITC (Edman's reagent) or OPA.

  • Critique: While PITC derivatives (phenylthiocarbamyl) differ in hydrophobicity enough to allow C18 separation, the chromatograms are often crowded with bulk amino acids. This method is prone to "false positives" from matrix interferences unless rigorous validation is performed.

Recommended Workflow: LC-MS/MS Protocol[1]

This protocol represents the current state-of-the-art for specificity and sensitivity.

Step 1: Tissue Reduction (Critical)
  • Wash 10-20 mg of connective tissue (bone, skin, aorta) with PBS.

  • Suspend in PBS (pH 7.4) .

  • Add Sodium Borohydride (NaBH₄) to a final concentration of ~1 mg/mL.

    • Note: Perform on ice to minimize foaming.

  • Incubate for 1 hour; stop reaction with acetic acid.

Step 2: Hydrolysis
  • Wash tissue with water to remove salts.

  • Hydrolyze in 6M HCl at 110°C for 20–24 hours in a sealed, nitrogen-flushed vial.

    • Reasoning: Nitrogen flushing prevents oxidative destruction of amino acids.

  • Dry hydrolysate under vacuum (SpeedVac) to remove HCl.

Step 3: Enrichment (Optional but Recommended)
  • Re-suspend in mobile phase or use a CF1 Cellulose cartridge (classic method) or a Strong Cation Exchange (SCX) SPE tip.

  • Elute cross-links after washing away bulk neutral/acidic amino acids.

Step 4: LC-MS/MS Analysis
  • Column: Cogent Diamond Hydride (4µm, 2.1 x 150mm) OR C18 with 0.1% HFBA.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate).

  • Mobile Phase B: Acetonitrile.[1][2]

  • MRM Transitions (Precursor → Product):

    • LNL:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • DHLNL:

      
       (Quantifier).
      
    • HLNL:

      
       (Quantifier).
      
    • Note: Masses assume reduced forms (

      
      ).
      

Visualizations

Figure 1: LNL Formation and Analysis Pathway

This diagram illustrates the biological formation of the cross-link and the critical chemical modification (reduction) required for analysis.

LNL_Pathway Lysine Lysine Residue (Telopeptide) LOX Lysyl Oxidase (Enzyme) Lysine->LOX Allysine Allysine (Aldehyde) LOX->Allysine Oxidative Deamination SchiffBase Dehydro-LNL (Schiff Base - Unstable) Allysine->SchiffBase + Lysine (Helix) NaBH4 NaBH4 Reduction (Lab Step) SchiffBase->NaBH4 Stabilization LNL Lysinenorleucine (LNL) (Acid Stable Analyte) NaBH4->LNL Reduction Hydrolysis Acid Hydrolysis (6M HCl) LNL->Hydrolysis MS LC-MS/MS Detection (m/z 276 -> 84) Hydrolysis->MS

Caption: The conversion of unstable Schiff base intermediates into stable Lysinenorleucine (LNL) via borohydride reduction is a prerequisite for acid hydrolysis and MS detection.

Figure 2: Method Selection Decision Matrix

A logical flow to help researchers select the appropriate method based on their constraints.

Decision_Matrix Start Start: Select LNL Analysis Method Throughput Is High Throughput Required? (>50 samples/week) Start->Throughput Sensitivity Is Sample Limited? (<5 mg tissue) Throughput->Sensitivity Yes IEC Legacy: Amino Acid Analyzer (IEC) Throughput->IEC No (Gold Standard Accuracy) Budget Is Mass Spec Available? Sensitivity->Budget No LCMS Recommended: LC-MS/MS (MRM) Sensitivity->LCMS Yes (High Sensitivity) Budget->LCMS Yes HPLC Alternative: HPLC-Fluorescence Budget->HPLC No

Caption: Decision tree for selecting the optimal LNL analysis method based on throughput, sample volume, and equipment availability.

References

  • Yamauchi, M., & Sricholpech, M. (2012). Lysine post-translational modifications of collagen. Essays in Biochemistry, 52, 113–133.

  • Eyre, D. R., et al. (2008). The collagen cross-links: formation and turnover in health and disease. Methods in Molecular Biology, 446, 223–233.

  • Nakamura, T., et al. (2021). Methodology to Quantify Collagen Subtypes and Crosslinks: Application in Minipig Cartilages. Cartilage, 13(2_suppl), 1266S–1276S.

  • Robins, S. P. (2007). Biochemistry and functional significance of collagen cross-linking. Biochemical Society Transactions, 35(5), 849–852.

  • Gineyts, E., et al. (2010). Direct analysis of urinary free and total pyridinium cross-links of collagen using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(23), 2106-2111.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Lysinenorleucine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

As researchers dedicated to advancing drug development and scientific understanding, our responsibilities extend beyond the successful execution of experiments. The life cycle of every chemical we use, from acquisition to disposal, falls under our purview. Lysinenorleucine, a key non-proteinogenic amino acid derivative formed from the cross-linking of lysine and norleucine residues, is fundamental in studying the structure and stability of connective tissues like elastin and collagen.[1][2] Its handling, and particularly its disposal, requires a systematic approach rooted in safety and regulatory compliance.

This guide moves beyond generic templates to provide a logical, in-depth framework for the safe and compliant disposal of lysinenorleucine. Our goal is to empower you, our fellow scientists, with the knowledge to manage this chemical waste stream confidently, ensuring the safety of our laboratories and the protection of our environment.

Section 1: Hazard Assessment and Waste Characterization

The cornerstone of any disposal procedure is a thorough understanding of the chemical's properties and potential hazards. While lysinenorleucine is a well-characterized compound, a specific, universally adopted Safety Data Sheet (SDS) is not always readily available. Therefore, our initial step is to build a hazard profile based on its chemical nature and data from closely related compounds, such as its parent amino acid, L-lysine.

Lysinenorleucine is a hygroscopic solid that is highly soluble in water (>50 mg/mL at 20°C) and stable under inert atmospheres, though it degrades at temperatures above 200°C.[1] SDS information for L-lysine and its salts generally classifies them as non-hazardous, with low acute toxicity and potential for mild skin or eye irritation upon direct contact.[3][4][5] However, it is crucial to recognize that the final form of your waste—whether it's the pure compound, dissolved in a hazardous solvent, or mixed with other reagents—dictates its hazard classification.

Causality Behind the Assessment: The primary disposal pathway is determined by the waste's overall hazard profile, not just one component. A non-hazardous compound like pure lysinenorleucine, when dissolved in a flammable organic solvent, must be treated as flammable organic waste.

Table 1: Physicochemical and Safety Profile of Lysinenorleucine

Property Value / Information Source
Molecular Formula C₁₂H₂₅N₃O₄ [1][6][7]
Molecular Weight 275.34 g/mol [1][6][7]
Appearance Hygroscopic Solid [1]
Solubility Highly soluble in water; poorly soluble in nonpolar solvents. [1]
Stability Degrades above 200°C; susceptible to oxidation in aqueous solutions. [1]
Inferred Hazards Based on L-lysine SDS: Not classified as hazardous. May cause mild eye, skin, or respiratory irritation.[3][8][9] [3][8][9]

| Incompatibilities | Based on L-lysine SDS: Strong oxidizing agents. |[3][9] |

Section 2: Personal Protective Equipment (PPE)

A consistent PPE policy is the most effective barrier against accidental exposure. Even for substances with a low inferred hazard profile like lysinenorleucine, a standard level of protection is mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or latex gloves.

  • Body Protection: A standard laboratory coat.

Expert Insight: Should your protocol involve generating dust from solid lysinenorleucine, consider handling it within a fume hood or using respiratory protection (e.g., an N95 respirator) to prevent inhalation.[3]

Section 3: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in laboratory waste management.[10][11] Mixing different waste streams can lead to dangerous chemical reactions, violate regulatory codes, and result in costly disposal fees. The following decision workflow, visualized in the diagram below, provides a logical pathway for segregating your lysinenorleucine waste.

WasteSegregation cluster_form Step 1: Identify Waste Form cluster_disposal Step 2: Segregate into Appropriate Waste Container start Lysinenorleucine Waste Generated q_form What is the physical form and composition? start->q_form solid_waste Non-Hazardous Solid Waste Container q_form->solid_waste Pure Solid or Contaminated Lab Debris (gloves, weigh boats) aqueous_waste Non-Hazardous (or Neutralized) Aqueous Waste q_form->aqueous_waste Aqueous Solution (e.g., in PBS, water) pH neutral organic_waste Halogenated or Non-Halogenated Organic Solvent Waste q_form->organic_waste Dissolved in Organic Solvent hazard_waste Specialized Hazardous Waste Container (e.g., for cross-linking agents) q_form->hazard_waste Mixed with other Hazardous Chemicals (e.g., glutaraldehyde) caption Figure 1. Decision workflow for lysinenorleucine waste segregation.

Caption: Figure 1. Decision workflow for lysinenorleucine waste segregation.

Waste Container and Labeling Protocol:

  • Select the Correct Container: Use only containers approved by your institution's Environmental Health & Safety (EHS) office, ensuring they are chemically compatible with the waste.

  • Label Immediately: Affix a hazardous waste tag or label to the container before adding any waste.[12]

  • Detail the Contents: Clearly list all chemical constituents, including lysinenorleucine, solvents (like water or ethanol), and any other reagents. Specify the percentage of each component.[13]

  • Keep Closed: Keep the waste container securely closed except when adding waste. Store it in a designated satellite accumulation area, such as a fume hood.[11][13]

Section 4: Step-by-Step Disposal Procedures

The following protocols provide specific guidance for common lysinenorleucine waste streams.

Protocol 1: Disposal of Uncontaminated Solid Lysinenorleucine

This applies to expired pure chemical, residue in original containers, or material from a spill cleanup that is not contaminated with other hazardous substances.

  • Characterization: Confirm the solid is not mixed with any other chemical hazards.

  • Containment: Carefully sweep or transfer the solid lysinenorleucine into a designated solid waste container. Avoid generating dust.[3]

  • Labeling: Ensure the container is labeled as "Non-Hazardous Solid Chemical Waste" and lists "Lysinenorleucine."

  • Disposal Request: When the container is full, submit a chemical waste pickup request through your institutional EHS portal.[12]

Protocol 2: Disposal of Aqueous Lysinenorleucine Solutions

This is for solutions where lysinenorleucine is dissolved in water, buffers (like PBS), or other non-hazardous aqueous media.

  • pH Check: Before disposal, check the pH of the solution. If it is highly acidic or basic, it must be neutralized to a pH between 6 and 9.

  • Hazard Check: Confirm no other hazardous materials are present in the solution.

  • Collection: Pour the neutralized solution into a designated "Non-Hazardous Aqueous Waste" container.

    • Self-Validation: Do not pour directly down the sink unless explicitly permitted by your institution's EHS office for dilute, non-hazardous amino acid solutions.[11][14] Central collection is the safest default.

  • Labeling: Ensure the container label lists all components (e.g., "Lysinenorleucine, Sodium Phosphate, Sodium Chloride, Water").

  • Disposal Request: Arrange for pickup through your EHS office when the container is full.

Protocol 3: Disposal of Lysinenorleucine in Organic Solvents

This protocol applies when lysinenorleucine is part of a reaction mixture or solution containing organic solvents (e.g., methanol, acetonitrile).

  • Segregation: This waste stream is now defined by the solvent. Segregate it into the appropriate organic waste container, distinguishing between "Halogenated" and "Non-Halogenated" solvents as required by your EHS.

  • Collection: Pour the solution into the correct, labeled organic waste container.

  • Labeling: List all components, including the solvent(s) and lysinenorleucine, with percentages.

  • Disposal Request: Follow the standard procedure for hazardous organic waste pickup.

Protocol 4: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear your standard PPE (lab coat, gloves, safety glasses).

  • Containment (Solid Spill): Gently cover the spill with an absorbent material or sweep it up carefully to avoid creating dust. Place the material in a sealed bag or container.

  • Containment (Liquid Spill): Surround the spill with absorbent pads or materials. Once absorbed, collect the materials into a sealed bag or container.

  • Decontamination: Clean the spill area with an appropriate solvent or soap and water.

  • Waste Disposal: The collected spill debris must be disposed of as chemical waste. Label it as "Spill Debris" and list the spilled chemical(s). Follow the disposal procedure for that waste type (e.g., Protocol 1 for a pure solid spill).

Section 5: The Final Authority: Your EHS Office

This guide provides a scientifically grounded framework for handling lysinenorleucine waste. However, the ultimate authority on chemical disposal rests with your institution's Environmental Health & Safety (EHS) office.[11][12] They are experts in interpreting federal, state, and local regulations that govern waste management.[10]

Trust-Building Action: Before generating a new lysinenorleucine waste stream, consult your institution's chemical waste guidelines or contact your EHS representative directly. This proactive step ensures full compliance and safety.

Conclusion

The responsible disposal of lysinenorleucine is a straightforward process when guided by the principles of hazard assessment, segregation, and regulatory awareness. By integrating these practices into your standard laboratory workflow, you uphold the highest standards of scientific integrity and contribute to a safe and sustainable research environment.

References

  • Lysinenorleucine | 25612-46-8. Benchchem.
  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.
  • Lysinonorleucine | CAS 25612-46-8 | SCBT. Santa Cruz Biotechnology.
  • Lysinenorleucine | C12H25N3O4 | CID 168398. PubChem - NIH.
  • LYSINONORLEUCINE | 25612-46-8. ChemicalBook.
  • Video: Proper Handling and Disposal of Laboratory Waste. JoVE.
  • Lysinonorleucine. A new amino acid from hydrolysates of elastin. PubMed.
  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube.
  • Lab Waste Disposal Rules You Must Follow. YouTube.
  • SAFETY DATA SHEET - L-Lysine. Fisher Scientific.
  • How To: Lab Waste. YouTube.
  • SAFETY DATA SHEET - L-Lysine monohydrochloride. Sigma-Aldrich.
  • SAFETY DATA SHEET - L-LYSINE, MONOHYDROCHLORIDE. BioShop Canada Inc.
  • L-Lysine - Safety Data Sheet. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - L-Lysine. Fisher Scientific.
  • Safety Data Sheet: L-Lysine monohydrate. Carl ROTH.

Sources

Personal protective equipment for handling Lysinenorleucine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for Lysinenorleucine (LNL) Content Type: Laboratory Safety & Operational Guide Audience: Researchers, Analytical Chemists, and Proteomics Specialists

Executive Summary: The Dual-Safety Protocol

Lysinenorleucine (LNL) (CAS: 25612-46-8) is a non-proteinogenic amino acid cross-link found in structural proteins like elastin and collagen. While its acute toxicity to humans is low compared to reactive cross-linking reagents (e.g., glutaraldehyde), it presents a unique challenge in the laboratory: Sample Integrity vs. Operator Safety.

As an analytical standard often used in trace-level LC-MS (Liquid Chromatography-Mass Spectrometry) proteomics, the primary operational risk is not just chemical exposure, but biological contamination (keratin from skin/hair) that can invalidate expensive experiments.

This guide defines a "Dual-Safety" PPE strategy: protecting the researcher from potential sensitization and protecting the LNL standard from environmental contamination.

Hazard Assessment & Risk Profile

Before selecting PPE, we must define the specific hazards. LNL is typically supplied as a lyophilized powder.

Hazard CategoryClassificationOperational Implication
Acute Toxicity Low (Not GHS Classified as Highly Toxic)Standard chemical hygiene is sufficient.
Sensitization Unknown/PotentialTreat as a potential respiratory sensitizer (Precautionary Principle).
Physical State Fine Powder / Lyophilized CakeHigh risk of static dispersal during weighing.
Sample Vulnerability Critical Extremely sensitive to keratin/skin oil contamination.

Senior Scientist Insight: Do not mistake "Low Toxicity" for "No PPE." In proteomics, a single skin flake falling into your LNL standard preparation can introduce keratin peaks that mask your target analyte in Mass Spectrometry. Your PPE is your primary quality control barrier.

Personal Protective Equipment (PPE) Specifications

Do not rely on generic lab safety rules. Use this targeted selection matrix for LNL handling.

A. Respiratory Protection (The "Static" Defense)
  • Requirement: While LNL is not volatile, the lyophilized powder is light and static-prone.

  • Recommendation: Use a NIOSH N95 respirator or work inside a Class II Biosafety Cabinet / Chemical Fume Hood .

  • Why? This prevents inhalation of micro-particles during weighing and prevents your breath (containing moisture and biological contaminants) from degrading the hygroscopic standard.

B. Hand Protection (The "Keratin" Barrier)
  • Material: Nitrile (Minimum 4-5 mil thickness). Latex is forbidden due to high protein content that interferes with amino acid analysis.

  • Protocol: Double-gloving is recommended for the weighing step.

    • Inner Glove: Tucked under the lab coat cuff.

    • Outer Glove: Pulled over the lab coat cuff.

  • Change Frequency: Change outer gloves immediately after touching face, hair, or non-sterile surfaces (door handles, keyboards).

C. Body & Eye Protection
  • Eyes: ANSI Z87.1 Chemical Splash Goggles. (Standard safety glasses are acceptable if working behind a hood sash).

  • Body: Clean, buttoned Lab Coat (Cotton/Polyester blend).

  • Advanced Tip: For trace analysis (fmol levels), wear Tyvek sleeves over the lab coat cuffs to cover the wrist gap—a common source of skin flake contamination.

Operational Procedures: Step-by-Step

Phase 1: Weighing & Solubilization
  • Solvent Choice: LNL is an amino acid derivative. It dissolves best in dilute acid.

    • Standard: 0.1 M Hydrochloric Acid (HCl) or 0.1% Formic Acid (for LC-MS compatibility).

    • Avoid: Pure water (slow dissolution) or Phosphate Buffered Saline (PBS) if downstream Mass Spec is planned (salts suppress ionization).

Protocol:

  • Equilibrate: Allow the LNL vial to reach room temperature before opening to prevent condensation (hygroscopic nature).

  • Static Control: Use an anti-static gun on the vial and spatula. LNL powder is "fly-away" and expensive.

  • Weighing: Weigh into a pre-cleaned glass vial or low-binding Eppendorf tube.

  • Dissolution: Add solvent (e.g., 0.1 M HCl). Vortex gently. Do not sonicate if heating is uncontrolled, as this may degrade the cross-link.

Phase 2: Storage
  • Temperature: -20°C.

  • Condition: Desiccated.[1]

  • Container: Amber glass or foil-wrapped tubes (protect from light, though LNL is relatively stable).

Visualization: The "Trace Analysis" Workflow

The following diagram illustrates the workflow designed to maximize both safety and data quality.

LNL_Handling Start Start: LNL Vial Retrieval Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate PPE Don PPE: Nitrile (Double) + N95 + Sleeves Equilibrate->PPE Critical Step Weigh Weighing (Static Control) Avoid Drafts PPE->Weigh Solubilize Solubilize: 0.1M HCl or 0.1% Formic Acid Weigh->Solubilize Aliquot Aliquot & Flash Freeze (-20°C) Solubilize->Aliquot Waste Disposal: Standard Chemical Waste Aliquot->Waste Excess/Expired

Caption: Workflow for handling Lysinenorleucine standards, prioritizing moisture control and contamination prevention.

Emergency Response & Disposal

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes. LNL is not corrosive, but wash to remove potential irritants.
Eye Contact Flush with water for 15 minutes. Seek medical attention if irritation persists.
Spill (Powder) Do not sweep (creates dust). Cover with wet paper towels (water) and wipe up.
Disposal LNL is organic waste. It does not require biohazard disposal unless mixed with human tissue samples. Dispose of in "Solvent/Organic" waste streams.

References

  • Fisher Scientific. (2021). Safety Data Sheet: L-Norleucine (Analogous Hazard Data). Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.). Lysinonorleucine Compound Summary. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Protein Crosslinking Technical Handbook. Retrieved from

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lysinenorleucine
Reactant of Route 2
Lysinenorleucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.